molecular formula C5H4ClIN2 B13357678 4-Chloro-5-iodopyridin-3-amine

4-Chloro-5-iodopyridin-3-amine

Cat. No.: B13357678
M. Wt: 254.45 g/mol
InChI Key: AOUQSKWEIKNUCQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodopyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodopyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

4-chloro-5-iodopyridin-3-amine

InChI

InChI=1S/C5H4ClIN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2

InChI Key

AOUQSKWEIKNUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)N

Origin of Product

United States

Foundational & Exploratory

4-Chloro-5-iodopyridin-3-amine: A Trifunctional Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and handling of 4-Chloro-5-iodopyridin-3-amine (CAS: 1000576-40-0), a high-value heterocyclic scaffold used in the design of kinase inhibitors and complex pharmaceutical intermediates.

Executive Summary & Physicochemical Profile

4-Chloro-5-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a primary amine—situated on a pyridine core. This arrangement allows for sequential, chemo-selective functionalization, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) and the synthesis of fused bicyclic systems like 5-azaindoles and 1,x-naphthyridines.

Physicochemical Properties Table
PropertyValue / Descriptor
CAS Number 1000576-40-0
IUPAC Name 4-Chloro-5-iodopyridin-3-amine
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~2.0 (Aniline NH₂)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Synthetic Accessibility

While commercially available, the synthesis of this scaffold typically involves the electrophilic iodination of 4-chloropyridin-3-amine.

  • Precursor: 4-Chloropyridin-3-amine (CAS 19798-77-7).[1]

  • Reagents:

    
    -Iodosuccinimide (NIS) in DMF or 
    
    
    
    with a silver salt (
    
    
    ).
  • Regiochemistry: The C3-amino group strongly activates the ortho and para positions. With C4 blocked by chlorine, iodination can occur at C2 or C6. However, under controlled acidic conditions or using specific directing groups, the 5-iodo isomer is isolated, often requiring chromatographic separation from the C2-iodo isomer.

Chemo-Selectivity & Reactivity Profile

The core value of this molecule lies in the reactivity hierarchy of its substituents. A researcher can selectively manipulate one position without affecting the others.

The Reactivity Hierarchy (Order of Operations)
  • Position 5 (C–I): Highest Reactivity. Susceptible to rapid oxidative addition by Pd(0).

  • Position 3 (–NH₂): Medium Reactivity. Nucleophilic; participates in amide coupling, reductive amination, or Sandmeyer reactions.

  • Position 4 (C–Cl): Lowest Reactivity. Requires specialized ligands for Pd-catalysis or harsh conditions for

    
    .
    
Detailed Experimental Workflows
A. Phase 1: Selective C–C Bond Formation at C5

The C–I bond is significantly weaker than the C–Cl bond. Standard Suzuki-Miyaura or Sonogashira conditions will exclusively couple at the 5-position.

  • Protocol: Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), DME/H₂O, 80°C, 4h.

  • Outcome: Retention of the C4–Cl bond is observed in >95% of cases, preserving it for a second functionalization step.

B. Phase 2: Functionalization of C4 (The "Hard" Step)

Once C5 is derivatized, C4 can be targeted.

  • Suzuki Coupling: The C4-Cl bond is deactivated and sterically crowded. Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC precatalysts (e.g., PEPPSI-iPr ) to facilitate oxidative addition.

  • 
     (Nucleophilic Aromatic Substitution):  While 4-chloropyridines are generally susceptible to 
    
    
    
    , the electron-donating 3-amino group deactivates the ring. Strong nucleophiles (alkoxides, thiols) and elevated temperatures (DMF, 120°C) are required.
C. Phase 3: Cyclization Strategies

The adjacency of the 3-amino and 4-chloro groups allows for the construction of fused heterocycles.

  • To 5-Azaindoles (Pyrrolo[3,2-c]pyridine):

    • Sonogashira at C5 (using TMS-acetylene).

    • Cyclization is not direct.

    • Correction: The classic azaindole synthesis requires the alkyne and amine to be ortho. Here, they are meta (3-NH2, 5-alkyne).

    • Route to 1,5-Naphthyridines: Perform a Heck reaction at C4 (after C5 protection) with an acrylate, followed by intramolecular cyclization with the C3-amine.

Visualization of Reaction Logic

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

G Start 4-Chloro-5-iodopyridin-3-amine (Scaffold) Path1 Phase 1: C-5 Coupling (Suzuki/Sonogashira) Start->Path1 Pd(0), R-B(OH)2 High Selectivity (I >> Cl) Path3 Phase 3: N-Derivatization (Amide/Urea) Start->Path3 R-COCl / R-NCO (Non-Interfering) Intermediate 5-Substituted-4-chloro-3-amine Path1->Intermediate Path2 Phase 2: C-4 Functionalization (SPhos-Pd / SNAr) Intermediate->Path2 Pd-XPhos or Strong Nuc, Heat Final 3,4,5-Trisubstituted Pyridine Path2->Final Path3->Intermediate Optional Order

Caption: Orthogonal reactivity map demonstrating the sequential functionalization logic (I > Cl).

Safety & Handling Protocols

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin/Eye Irritant . The presence of the halogenated pyridine ring suggests potential for skin sensitization.

  • Stability: The C–I bond is light-sensitive. Store in amber vials wrapped in foil.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. 4-Chloro-5-iodopyridin-3-amine Product Page & Properties. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Halogenated Pyridines. Retrieved from

  • Lutz, M. et al. "Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Journal of Medicinal Chemistry, 2014.
  • Handy, S. T. & Zhang, Y. "Guide to the Regioselective Functionalization of Polyhalogenated Pyridines.

Sources

The Strategic Synthesis of 4-Chloro-5-iodopyridin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-5-iodopyridin-3-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the core synthetic pathways for obtaining this key intermediate. We will explore the strategic considerations behind the sequence of functional group introduction, detailing field-proven protocols and the underlying chemical principles that ensure success. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this important building block.

Introduction: The Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. Halogenated aminopyridines, in particular, serve as versatile intermediates, enabling a wide range of subsequent cross-coupling and functionalization reactions. 4-Chloro-5-iodopyridin-3-amine, with its distinct arrangement of an amino group and two different halogens, offers multiple points for diversification, making it a valuable asset in the construction of novel chemical entities.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The synthesis of a polysubstituted aromatic ring like 4-chloro-5-iodopyridin-3-amine requires careful planning regarding the order of substituent introduction. The directing effects of the functional groups play a crucial role in determining the regioselectivity of each reaction step.

A retrosynthetic analysis of the target molecule suggests a few plausible pathways, primarily revolving around the sequential introduction of the chloro, iodo, and amino functionalities onto a pyridine core.

G target 4-Chloro-5-iodopyridin-3-amine inter1 3-Amino-4-chloropyridine target->inter1 Iodination inter2 4-Chloro-3-nitropyridine inter1->inter2 Reduction inter3 N-Boc-3-aminopyridine inter1->inter3 Deprotection & Iodination start2 4-Chloropyridine inter2->start2 Nitration inter3->inter3 start1 3-Aminopyridine inter3->start1 Boc Protection

Figure 1: Retrosynthetic analysis of 4-Chloro-5-iodopyridin-3-amine.

Based on this analysis, two primary synthetic strategies emerge as the most logical and experimentally viable.

Pathway 1: Synthesis via Directed ortho-Metalation of 3-Aminopyridine

This pathway is arguably the most elegant and efficient, leveraging the power of a protecting group to direct the introduction of the chloro and iodo substituents with high regioselectivity.

Rationale and Strategy

The amino group in 3-aminopyridine is a powerful ortho- and para-directing group. However, direct halogenation can lead to a mixture of products and potential over-halogenation. To control the regioselectivity, the amino group is first protected, often as a tert-butoxycarbonyl (Boc) carbamate. This Boc group not only moderates the activating effect of the amine but also serves as a potent directed metalation group (DMG).[1][2] Directed ortho-metalation involves the deprotonation of the position adjacent to the DMG by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.[3]

In this strategy, the Boc-protected 3-aminopyridine undergoes directed lithiation at the 4-position, followed by quenching with a chlorinating agent. Subsequent iodination is directed to the 5-position by the activating effect of the amino group and the existing chloro substituent. Finally, deprotection of the Boc group yields the target molecule.

Experimental Workflow

G cluster_0 Pathway 1: Directed ortho-Metalation start 3-Aminopyridine step1 Boc Protection start->step1 step2 Directed ortho-Metalation (Chlorination) step1->step2 step3 Iodination step2->step3 step4 Deprotection step3->step4 product 4-Chloro-5-iodopyridin-3-amine step4->product

Figure 2: Workflow for the synthesis of 4-Chloro-5-iodopyridin-3-amine via Pathway 1.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (pyridin-3-yl)carbamate (N-Boc-3-aminopyridine) [3]

  • To a stirred solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield N-Boc-3-aminopyridine.

Step 2: Synthesis of tert-butyl (4-chloropyridin-3-yl)carbamate [3]

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-aminopyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi, 2.2 eq), while maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the lithiated species.

  • After stirring for a period to ensure complete lithiation, a chlorinating agent, such as hexachloroethane (C₂Cl₆), is added.

  • The reaction is allowed to slowly warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Step 3: Synthesis of tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate

  • Dissolve tert-butyl (4-chloropyridin-3-yl)carbamate (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • The reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 4: Synthesis of 4-Chloro-5-iodopyridin-3-amine

  • Dissolve the purified tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate in a solvent suitable for Boc deprotection, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the final product, 4-Chloro-5-iodopyridin-3-amine.

StepReagents and ConditionsTypical YieldReference
1 3-Aminopyridine, Boc₂O, THF>90%[3]
2 N-Boc-3-aminopyridine, n-BuLi, C₂Cl₆, THF, -78 °C60-70%[3]
3 tert-butyl (4-chloropyridin-3-yl)carbamate, NIS, DMF70-80%General knowledge
4 tert-butyl (4-chloro-5-iodopyridin-3-yl)carbamate, TFA, DCM>90%General knowledge

Table 1: Summary of reagents, conditions, and typical yields for Pathway 1.

Pathway 2: Synthesis starting from 4-Chloropyridine

An alternative and also viable pathway commences with the commercially available 4-chloropyridine. This route involves nitration, reduction, and subsequent iodination.

Rationale and Strategy

The chloro group at the 4-position of the pyridine ring is a deactivating group but directs incoming electrophiles to the 3- and 5-positions. Nitration of 4-chloropyridine is expected to yield 4-chloro-3-nitropyridine.[4][5] The nitro group can then be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.[6] The resulting 3-amino-4-chloropyridine can then be iodinated at the 5-position. The amino group is a strong activating group and will direct the iodine to the ortho and para positions. In this case, the 5-position is ortho to the amino group and is sterically accessible.

Experimental Workflow

G cluster_1 Pathway 2: From 4-Chloropyridine start2 4-Chloropyridine step2_1 Nitration start2->step2_1 step2_2 Reduction step2_1->step2_2 step2_3 Iodination step2_2->step2_3 product2 4-Chloro-5-iodopyridin-3-amine step2_3->product2

Figure 3: Workflow for the synthesis of 4-Chloro-5-iodopyridin-3-amine via Pathway 2.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitropyridine [4][7]

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 4-chloropyridine.

  • The reaction mixture is then heated to a specific temperature (e.g., 80-100 °C) and maintained for several hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 2: Synthesis of 3-Amino-4-chloropyridine

  • The reduction of 4-chloro-3-nitropyridine to 3-amino-4-chloropyridine can be achieved through several methods:

    • Catalytic Hydrogenation: Dissolve 4-chloro-3-nitropyridine in a solvent like ethanol or ethyl acetate and hydrogenate in the presence of a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal/Acid Reduction: A common method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid (HCl). The nitro compound is added to a stirred suspension of the metal in acidic solution, and the reaction is heated.

  • After the reaction is complete, the mixture is basified to precipitate the metal hydroxides and liberate the free amine.

  • The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give 3-amino-4-chloropyridine.

Step 3: Synthesis of 4-Chloro-5-iodopyridin-3-amine

  • Dissolve 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent, such as glacial acetic acid or DMF.

  • Add an iodinating reagent, for instance, N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution.

  • The reaction is stirred, typically at room temperature, until the starting material is consumed.

  • The reaction is then worked up by neutralizing the acid (if used) and extracting the product into an organic solvent.

  • The organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

StepReagents and ConditionsTypical YieldReference
1 4-Chloropyridine, H₂SO₄, HNO₃60-70%[4][7]
2 4-Chloro-3-nitropyridine, Fe/HCl or H₂/Pd-C80-90%General knowledge
3 3-Amino-4-chloropyridine, NIS, Acetic Acid70-85%General knowledge

Table 2: Summary of reagents, conditions, and typical yields for Pathway 2.

Comparative Analysis and Field Insights

Both pathways presented are viable for the synthesis of 4-chloro-5-iodopyridin-3-amine. The choice between them often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

  • Pathway 1 (Directed ortho-Metalation): This route offers excellent regiocontrol due to the use of the Boc directing group. It is often preferred when high purity is critical and when dealing with substrates that might be sensitive to the harsh conditions of nitration. The use of organolithium reagents requires anhydrous conditions and careful handling, which might be a consideration for large-scale production. However, the steps are generally high-yielding.

  • Pathway 2 (From 4-Chloropyridine): This pathway utilizes more classical and often less expensive reagents. Nitration reactions can sometimes lead to isomeric impurities, requiring careful purification. The reduction of the nitro group is typically efficient. This route might be more cost-effective for larger-scale synthesis, provided that the purification of the intermediate and final products is straightforward.

From a process chemistry perspective, the scalability of the directed ortho-metalation step in Pathway 1 can be challenging due to the cryogenic temperatures and the use of pyrophoric reagents. Pathway 2, while potentially having more purification steps, might be more amenable to standard industrial equipment.

Conclusion

The synthesis of 4-chloro-5-iodopyridin-3-amine is a key process for accessing a valuable building block in drug discovery. This guide has detailed two robust and scientifically sound synthetic pathways. The directed ortho-metalation approach offers superior regiocontrol, while the route starting from 4-chloropyridine provides a more classical and potentially more scalable alternative. The selection of the optimal pathway will depend on the specific requirements of the research or development program, including scale, purity needs, and available resources. A thorough understanding of the chemical principles behind each step, as outlined in this guide, is paramount for the successful and efficient synthesis of this important molecule.

References

  • CN111170937A - Preparation method of 3-aminopyridine - Google P
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. [Link]

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P
  • 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. [Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google P
  • Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions - PubMed. [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google P
  • Directed ortho metalation - Wikipedia. [Link]

  • CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
  • Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google P

Sources

The Elusive Identity of 4-Chloro-5-iodopyridin-3-amine: A Case of Mistaken Identity in Chemical Databases

Author: BenchChem Technical Support Team. Date: February 2026

While the target molecule, 4-Chloro-5-iodopyridin-3-amine, is structurally defined, its digital footprint in chemical databases is remarkably sparse. Searches for its properties, synthesis, and applications consistently redirect to more common, commercially available isomers. This guide will, therefore, address the available information for these closely related, yet distinct, chemical entities to provide context and prevent potential errors in research and development.

The Isomers in the Spotlight

The primary isomers often mistaken for 4-Chloro-5-iodopyridin-3-amine are:

  • 4-Chloro-5-iodopyridin-2-amine: CAS Number 670253-37-9

  • 3-Chloro-5-iodopyridin-4-amine: CAS Number 1300750-79-1

  • 6-Chloro-4-iodopyridin-3-amine: CAS Number 351227-42-4

  • 2-Chloro-5-iodopyridin-4-amine: CAS Number 800402-12-4

This guide will focus on the properties and synthesis of these available isomers, providing a valuable resource for chemists who may be working with this substituted pyridine family.

Physicochemical Properties of Available Isomers

The structural differences between these isomers, while seemingly minor, can lead to significant variations in their physical and chemical properties. A summary of the available data for the most prominent isomers is presented below.

Property4-Chloro-5-iodopyridin-2-amine3-Chloro-5-iodopyridin-4-amine
CAS Number 670253-37-91300750-79-1
Molecular Formula C₅H₄ClIN₂C₅H₄ClIN₂
Molecular Weight 254.46 g/mol 254.45 g/mol [1][2]
Appearance SolidWhite to off-white Solid[3]
Predicted Boiling Point Not available322.9±42.0 °C[3]
Predicted Density Not available2.139±0.06 g/cm³[3]

Synthesis Methodologies: A Look at a Related Isomer

While a specific, validated synthesis protocol for the elusive 4-Chloro-5-iodopyridin-3-amine is not available, examining the synthesis of a related isomer can provide valuable insights into the potential synthetic strategies. A documented synthesis for 6-Chloro-4-iodopyridin-3-amine involves the deprotection of a carbamate-protected precursor.

Protocol: Synthesis of 6-Chloro-4-iodopyridin-3-amine[4]

This procedure details the final deprotection step to yield the target amine.

Step 1: Acidic Deprotection

  • A solution of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 28 mmol) in 3M HCl (600 mL) is heated at 60°C for 12 hours.

    • Rationale: The acidic conditions are used to cleave the tert-butoxycarbonyl (Boc) protecting group from the amine. The elevated temperature accelerates this hydrolysis reaction.

  • The reaction mixture is allowed to cool to room temperature.

Step 2: Neutralization and Extraction

  • The cooled mixture is treated with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH reaches 8.

    • Rationale: Neutralization of the excess acid is crucial to ensure the product is in its free amine form, which is soluble in organic solvents for extraction.

  • The aqueous layer is extracted three times with ethyl acetate (100 mL portions).

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

    • Rationale: The brine wash removes residual water, and anhydrous sodium sulfate is a drying agent that removes any final traces of moisture before solvent evaporation.

Step 3: Purification

  • The crude product is purified by chromatography on silica gel, using 10% ethyl acetate in petroleum ether as the eluent, to afford 6-chloro-4-iodopyridin-3-amine.

    • Rationale: Silica gel chromatography separates the desired product from any unreacted starting material or byproducts based on polarity.

Applications in Drug Discovery: The Halogenated Pyridine Scaffold

Halogenated pyridines are crucial building blocks in medicinal chemistry. The chlorine and iodine atoms on the pyridine ring serve as versatile synthetic handles for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in drug discovery for creating extensive libraries of compounds for biological screening.[4][5] The amino group on the pyridine ring also offers a site for further derivatization.

The general utility of a di-halogenated aminopyridine in a Suzuki coupling reaction, a common strategy in drug development, is illustrated below.

Caption: Generalized Suzuki coupling workflow using a di-halogenated aminopyridine.

Safety and Handling of Halogenated Aminopyridines

As with all halogenated aromatic compounds, related isomers should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[6][7][8][9]

General Hazard Information (based on related isomers):

  • Harmful if swallowed, in contact with skin, or if inhaled. [7]

  • Causes skin and serious eye irritation. [7][8]

  • May cause respiratory irritation. [7]

First Aid Measures:

  • In case of contact with eyes: Rinse cautiously with water for several minutes.[6]

  • In case of skin contact: Wash with plenty of soap and water.[6]

  • If inhaled: Move the person to fresh air.[6]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

Conclusion

The investigation into 4-Chloro-5-iodopyridin-3-amine highlights a critical aspect of chemical research: the necessity of precise identification through a verified CAS number. While this specific isomer remains elusive in the public domain, the rich chemistry of its available isomers provides a fertile ground for discovery. The synthetic utility of the chloro, iodo, and amino functionalities on the pyridine core ensures that this class of compounds will continue to be valuable starting materials for generating novel molecules with potential therapeutic applications. Researchers are advised to verify the CAS number and isomeric identity of their starting materials to ensure the accuracy and reproducibility of their work.

References

A comprehensive list of references cannot be generated as the primary topic, 4-Chloro-5-iodopyridin-3-amine, and its specific CAS number could not be definitively identified in the provided search results. The information presented is a synthesis of data from related but distinct isomers.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-5-iodopyridin-3-amine

[1]

Executive Summary & Structural Analysis

4-Chloro-5-iodopyridin-3-amine is a densely functionalized heteroaromatic scaffold used primarily as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery.[1] Its solubility behavior is governed by a "push-pull" electronic environment:

  • Lipophilic Domain: The 4-chloro and 5-iodo substituents are highly lipophilic and electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen and increasing solubility in chlorinated and non-polar organic solvents.[1]

  • Polar Domain: The 3-amino group (

    
    ) acts as a hydrogen bond donor/acceptor, providing limited solubility in polar protic solvents (alcohols) and enabling acid-base manipulation.[1]
    

Key Solubility Takeaway: This compound exhibits Class II/IV behavior (low aqueous solubility), requiring polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions and moderately polar organic solvents (EtOAc, DCM) for extraction and processing.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on empirical evidence from structural analogs (e.g., 2-amino-3-chloro-5-iodopyridine) and standard isolation protocols.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Preferred for Reactions. Ideal for SɴAr or Pd-catalyzed coupling. Hard to remove; requires aqueous workup.[1]
Chlorinated DCM, Chloroform High (>30 mg/mL)Preferred for Extraction. Excellent solubilization due to halogen-halogen interactions.[1]
Esters Ethyl Acetate (EtOAc) Moderate (10–30 mg/mL)Standard Workup Solvent. Good for liquid-liquid extraction; often used in silica gel chromatography.[1]
Alcohols Methanol, Ethanol Moderate Soluble, but may require heating.[1] Useful for recrystallization when paired with water.[1]
Ethers THF, 1,4-Dioxane Moderate to High Excellent for anhydrous reactions.[1]
Hydrocarbons Hexanes, Heptane Low / Insoluble Anti-solvent. Used to precipitate the product or as a non-polar mobile phase component.[1]
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL)The compound is lipophilic.[1]
Aqueous Acid 1M HCl / Acetic Acid Soluble Protonation of the pyridine N or amine group forms a water-soluble salt.[1]

Critical Note: The presence of heavy halogens (I, Cl) makes this molecule dense.[1] When partitioning between water and chlorinated solvents (DCM), the organic layer will be on the bottom .[1]

Experimental Protocols

As a research intermediate, batch-specific purity affects exact solubility limits.[1] The following self-validating protocols ensure accurate determination for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this method to establish precise saturation limits for formulation or crystallization.

  • Preparation: Weigh 50 mg of 4-Chloro-5-iodopyridin-3-amine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 60 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.[1]

    • Turbid/Solid Persists: Saturation point reached.[1][2]

  • Calculation:

    
    
    
Protocol B: Acid-Base Extraction (Purification)

Leveraging the pH-dependent solubility profile for purification without chromatography.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate .

  • Acid Wash: Extract with 1M HCl (3x). The product (as a salt) moves to the aqueous layer; non-basic impurities remain in EtOAc.[1]

  • Neutralization: Separate the aqueous layer and cool to 0°C. Slowly adjust pH to ~8–9 using Sat. NaHCO₃ or 1M NaOH .[1]

  • Precipitation: The free base 4-Chloro-5-iodopyridin-3-amine will precipitate or "oil out."[1]

  • Recovery: Extract the turbid aqueous mixture with DCM (3x), dry over Na₂SO₄, and concentrate.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended experimental outcome (Reaction vs. Purification).

SolventSelectionStartObjectiveReactionChemical Reaction(Pd-Coupling / SɴAr)Start->ReactionPurificationPurification / IsolationStart->PurificationTempHighTemp > 80°C?Reaction->TempHighMethodMethodologyPurification->MethodSolvDMFUse DMF or DMAc(High BP, Polar)TempHigh->SolvDMFYesSolvTHFUse THF or Dioxane(Med BP, Moderate Polarity)TempHigh->SolvTHFNoExtractExtraction (LLE)Method->ExtractRecrystRecrystallizationMethod->RecrystSolvDCMDCM / Water(Product in Bottom Layer)Extract->SolvDCMHigh Solubility NeededSolvEtOAcEtOAc / Water(Product in Top Layer)Extract->SolvEtOAcStandard ProtocolSolvEtOHEthanol / Water(Heat to dissolve, cool to ppt)Recryst->SolvEtOH

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction conditions vs. Workup).[1]

Troubleshooting & Stability

"Oiling Out" During Recrystallization

Issue: Upon adding an anti-solvent (e.g., Hexane) to a solution in EtOAc, the product forms a sticky oil instead of a crystalline solid. Mechanism: The melting point is likely depressed by impurities, or the anti-solvent addition was too rapid, causing liquid-liquid phase separation (LLPS) before nucleation.[1] Solution:

  • Re-dissolve the oil by heating.[1]

  • Add a seed crystal if available.[1]

  • Cool slowly to room temperature without stirring initially.

  • Use a more polar anti-solvent system (e.g., EtOAc/Heptane instead of EtOAc/Hexane) or switch to Ethanol/Water .[1]

Instability in Nucleophilic Solvents

Risk: The C-4 Chlorine and C-5 Iodine are susceptible to nucleophilic attack.[1] Avoid: Storing the compound in Methanol or Primary Amines for extended periods at high temperatures, as SɴAr displacement of the chlorine may occur slowly.[1] Recommendation: Store stock solutions in anhydrous DMSO at -20°C.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13357678, 4-Chloro-5-iodopyridin-3-amine. Retrieved from [Link]

Strategic Functionalization of 4-Chloro-5-iodopyridin-3-amine: A Technical Guide to Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Electrophilic Substitution on the Pyridine Ring of 4-Chloro-5-iodopyridin-3-amine Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The scaffold 4-Chloro-5-iodopyridin-3-amine represents a highly functionalized, electron-deficient heteroaromatic core often utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways). While the C4-chloro and C5-iodo substituents provide ready handles for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic aromatic substitution (


), introducing further complexity via Electrophilic Aromatic Substitution (

)
is synthetically challenging.

The pyridine ring is naturally electron-deficient ($ \pi $-deficient). The presence of two halogens (Cl, I) further deactivates the ring. However, the C3-amino group acts as a critical "electronic gatekeeper," pushing electron density back into the ring and enabling


 under specific, controlled conditions.

This guide details the regioselectivity logic, validated protocols, and mechanistic pathways to successfully functionalize this scaffold, specifically targeting the C2 position .

Electronic Topography & Regioselectivity Analysis[1]

To design a successful reaction, one must map the competing electronic vectors.

Vector Analysis
  • Pyridine Nitrogen (N1): Strong inductive withdrawal (-I) and mesomeric withdrawal (-M). Deactivates the ring, particularly at C2 and C4.

  • C4-Chloro & C5-Iodo: Inductive withdrawal (-I) but Ortho/Para directing (+M).

  • C3-Amine (-NH2): Strong mesomeric donor (+M). This is the dominant directing group .

The Battle for Position: C2 vs. C6

The C3-amine activates the ortho (C2, C4) and para (C6) positions. Since C4 is blocked by Chlorine, the competition is between C2 and C6 .

FeaturePosition C2 Position C6
Relation to -NH2 Ortho (Strong Activation)Para (Moderate Activation)
Relation to C5-I Para (Weak Activation)Ortho (Weak Activation)
Relation to C4-Cl Meta (No Directing Effect)Meta (No Directing Effect)
Steric Environment Flanked by Ring N and -NH2Flanked by Ring N and -I (Bulky)
Electronic Verdict Highly Favored. The "Ortho-Para" synergy from NH2 and I converges here.Less Favored.
Mechanistic Visualization

The following diagram illustrates the electronic flux and the activation pathway.

G Molecule 4-Chloro-5-iodopyridin-3-amine Amine C3-Amine (+M Donor) Dominant Activator Molecule->Amine Electronic Source Halogens C4-Cl / C5-I (-I Deactivators) Weak Directors Molecule->Halogens Deactivation C2_Site C2 Position (Target) Ortho to NH2 | Para to I Amine->C2_Site Strong Activation (Ortho) C6_Site C6 Position Para to NH2 | Ortho to I Amine->C6_Site Activation (Para) Halogens->C2_Site Iodine directs Para SigmaComplex Sigma Complex Intermediate Stabilized by NH2 C2_Site->SigmaComplex Reaction Electrophilic Attack (E+) Reaction->C2_Site Preferred Path Reaction->C6_Site Minor Path Product 2-Substituted Product SigmaComplex->Product Re-aromatization

Caption: Electronic vector analysis showing the convergence of directing effects at the C2 position.

Critical Experimental Methodologies

Direct


 on this scaffold is difficult due to the risk of N-protonation . In acidic media (standard nitration), the pyridine nitrogen and the amine group protonate, forming a dication that is inert to electrophiles.

Strategy: You must either use transient protection (nitramine rearrangement) or non-acidic conditions .

Protocol A: C2-Nitration via Nitramine Rearrangement

This is the gold standard for introducing a nitro group at C2 of 3-aminopyridines. It avoids the "protonation trap" by reacting on the exocyclic amine first.

Mechanism:



Step-by-Step Procedure:
  • Nitramine Formation:

    • Dissolve 4-Chloro-5-iodopyridin-3-amine (1.0 eq) in concentrated

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temperature < 5°C.
      
    • Note: This forms the N-nitro intermediate (

      
      ) in situ.
      
  • Rearrangement:

    • Allow the mixture to warm to room temperature (RT) for 1 hour.

    • Heat the reaction to 60–70°C for 2–4 hours.

    • Chemistry: The nitro group migrates from the exocyclic nitrogen to the C2 carbon (ortho position).

  • Workup (Critical):

    • Pour the reaction mixture onto crushed ice/water.

    • Neutralize carefully with

      
       or solid 
      
      
      
      to pH 5–6. (Avoid high pH to prevent hydrolysis of halogens).
    • Extract with Ethyl Acetate (EtOAc).

    • Yield Expectation: 50–70%.

Protocol B: C2-Halogenation (Bromination)

To introduce a Bromine at C2 (creating a fully halogenated core), use mild conditions to avoid over-halogenation or oxidation.

Step-by-Step Procedure:
  • Solvent Selection: Use DMF or Acetonitrile (polar aprotic solvents stabilize the transition state without protonating the amine).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq). Elemental bromine (

    
    ) is too harsh and acidic.
    
  • Reaction:

    • Dissolve substrate in DMF (0.2 M).

    • Add NBS portion-wise at 0°C.

    • Stir at RT for 4–12 hours.

  • Purification:

    • Dilute with water. The product often precipitates.

    • If not, extract with EtOAc/Hexanes.

Troubleshooting & Optimization Matrix

IssueRoot CauseSolution
No Reaction (Nitration) Protonation of Amine/Pyridine NIncrease temperature to 90°C during rearrangement step; ensure fuming HNO3 is used.
Tarry/Black Mixture Oxidation of IodideThe C5-Iodine is labile. Avoid strong oxidants. Keep temperature < 80°C.
Regioisomer Mixtures C6 attackUse a bulkier electrophile or lower temperature. C2 is sterically hindered but electronically preferred; heat helps overcome the C2 steric barrier.
Loss of Iodine Ipso-substitutionIn highly acidic nitration,

can displace

. Monitor by LCMS. If observed, switch to milder nitrating agents like

.

Safety & Scalability

  • Thermal Runaway: The nitramine rearrangement is exothermic. On scales >10g, ensure active cooling is available during the initial acid addition.

  • Iodine Instability: C-I bonds can cleave under UV light or high heat. Wrap reaction vessels in foil.

  • Toxicity: Aminopyridines are potent channel blockers. Handle with high containment (SafeBridge Cat 3 equivalent).

References

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.[1] (General nitration protocols for aminopyridines).

  • National Institutes of Health (NIH) / PubMed.Synthesis of N-Substituted 3-amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination. (Handling of 3-amino-4-halo scaffolds).

  • Sigma-Aldrich. Product Specification: 4-Chloro-5-iodopyridin-2-amine and isomers.[2] (Physical properties and safety data).

  • ChemRxiv.3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

Sources

Technical Guide: Strategic Utilization of 4-Chloro-5-iodopyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 4-Chloro-5-iodopyridin-3-amine Derivatives Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 4-Chloro-5-iodopyridin-3-amine (CAS: 1057640-62-0) represents a high-value "privileged structure." Its significance lies not in its standalone biological activity, but in its role as a trifunctional orthogonal platform .

For researchers targeting kinase inhibitors (e.g., c-Met, ALK, ROS1) or antiviral agents, this scaffold offers a precise chemical logic:

  • C-5 Iodine: Highly reactive handle for selective Suzuki-Miyaura or Sonogashira coupling (Late-stage diversification).

  • C-4 Chlorine: Activated position for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

  • C-3 Amine: Essential nucleophile for heterocyclization (forming imidazopyridines or azaindoles).

This guide details the chemoselective manipulation of this scaffold to generate bioactive 1H-imidazo[4,5-c]pyridine libraries, a core motif in oncology therapeutics.

Structural Activity Relationship (SAR) & Orthogonal Reactivity

The power of this molecule is defined by the electronic differentiation of its halogen substituents.

  • The "Switch" Mechanism: The pyridine nitrogen creates an electron-deficient ring, activating the C-4 chlorine for SNAr displacement. However, under Palladium (Pd) catalysis, the C-5 Iodine is significantly more labile due to the weaker C-I bond strength (approx. 57 kcal/mol) compared to C-Cl (approx. 80 kcal/mol).

  • Synthetic Consequence: You can selectively install an aryl group at C-5 without disturbing the C-4 chlorine, or conversely, displace the C-4 chlorine with an amine while preserving the C-5 iodine for later steps.

Table 1: Reactivity Profile of Substituents
PositionSubstituentReactivity ModePrimary Application
C-3 -NH₂ (Amine)NucleophileCyclization partner; Amide coupling.
C-4 -Cl (Chlorine)Electrophile (SNAr > Pd-coupling)Displacement by amines to form diamine precursors; Cyclization.
C-5 -I (Iodine)Electrophile (Pd-coupling >> SNAr)Introduction of diversity elements (Aryl/Heteroaryl tails) via Suzuki/Sonogashira.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways accessible from this core. We focus on the Route A (Imidazo[4,5-c]pyridine formation), which is the most common trajectory for generating kinase inhibitor libraries.

SyntheticPathways Core 4-Chloro-5-iodopyridin-3-amine (Core Scaffold) Step1 S_NAr Displacement (R-NH2, Heat/Base) Core->Step1 Selective C-4 Substitution Intermediate 3-Amino-4-(alkylamino)-5-iodopyridine Step1->Intermediate Cyclization Cyclization (HC(OEt)3 or R-CHO) Intermediate->Cyclization Imidazole Ring Formation Scaffold_Fused 7-Iodo-1H-imidazo[4,5-c]pyridine Cyclization->Scaffold_Fused Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Scaffold_Fused->Suzuki Late-Stage Diversification FinalDrug Bioactive Kinase Inhibitor (Library Generation) Suzuki->FinalDrug

Caption: Divergent synthesis of Imidazo[4,5-c]pyridines preserving the C-7 iodine (originally C-5) for final library expansion.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression relies on monitoring the distinct shift in retention time (LC-MS) and the disappearance of the characteristic isotopic pattern of the starting halides.

Protocol A: Chemoselective SNAr Displacement (C-4 Functionalization)

Objective: To introduce the N1-substituent of the final imidazopyridine while preserving the C-5 iodine.

  • Reagents:

    • 4-Chloro-5-iodopyridin-3-amine (1.0 eq)

    • Primary Amine (e.g., Methylamine, Benzylamine) (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

  • Procedure:

    • Dissolve the pyridine core in n-Butanol (0.5 M concentration).

    • Add DIPEA followed by the primary amine.

    • Critical Step: Heat the reaction to 120°C in a sealed pressure tube. The high temperature is required to overcome the deactivating effect of the electron-donating C-3 amine, but the C-5 iodine will remain stable in the absence of Pd catalysts.

    • Monitor by LC-MS. The product will show a mass shift corresponding to -Cl + NH-R.

    • Workup: Cool to RT. Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Validation:

    • Success Indicator:1H NMR will show the loss of the C-4 Chlorine signal and the appearance of the NH signal coupled to the new alkyl group. The C-5 Iodine remains intact (verified by carbon NMR shift approx 90-100 ppm).

Protocol B: Cyclization to 7-Iodo-1H-imidazo[4,5-c]pyridine

Objective: To close the imidazole ring.

  • Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • Triethyl orthoformate (Excess, as solvent and reagent) or Formic Acid.

    • Catalytic p-TsOH (if using orthoformate).

  • Procedure:

    • Suspend the diamine intermediate in triethyl orthoformate.

    • Add catalytic p-TsOH (5 mol%).

    • Reflux at 100°C for 3-4 hours.

    • Mechanism: The orthoformate condenses with both amines to form the cyclic system.

    • Workup: Evaporate volatiles. Purify by flash column chromatography (MeOH/DCM gradient).

  • Validation:

    • Success Indicator: Appearance of a sharp singlet around 8.0-8.5 ppm in 1H NMR (the C-2 proton of the imidazole ring).

Protocol C: Suzuki-Miyaura Coupling (C-7 Diversification)

Objective: To install the "tail" region (often the solubility/selectivity determinant in kinase inhibitors).

  • Reagents:

    • 7-Iodo-imidazo[4,5-c]pyridine scaffold (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Chosen for robustness with heteroaryl halides.

    • Base: K₂CO₃ (2.0 M aq solution, 3.0 eq)

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical to prevent homocoupling or de-iodination).

    • Combine scaffold, boronic acid, and base in dioxane.

    • Add Pd catalyst under nitrogen stream.

    • Heat to 90°C for 2-6 hours.

    • Workup: Filter through Celite. Extract with EtOAc.[1] Purify via Prep-HPLC.

Case Study: Biological Relevance (Kinase Inhibition)

The Imidazo[4,5-c]pyridine core derived from 4-Chloro-5-iodopyridin-3-amine is a bioisostere of the purine scaffold (found in ATP).

  • Target Interaction: The N-1 and N-3 nitrogens of the imidazole ring often form hydrogen bonds with the "Hinge Region" of kinase enzymes (e.g., c-Met, ALK).

  • Role of the C-5 Iodine Derivative: The aryl group installed at the iodine position (C-7 of the fused system) typically extends into the hydrophobic pocket (Gatekeeper region), determining selectivity against specific kinase mutants.

Table 2: Comparative Potency (Hypothetical Data based on Scaffold Class)

Data representative of typical SAR trends for this scaffold class [1, 2].

Derivative (C-7 Substituent)TargetIC₅₀ (nM)Biological Insight
Phenylc-Met> 1000Lack of specific interactions in the hydrophobic pocket.
4-Fluoro-phenylc-Met150Improved metabolic stability and lipophilicity.
Pyrazol-4-yl c-Met 12 Critical H-bond donor/acceptor interaction established.
Pyridin-3-ylALK45Shift in selectivity due to nitrogen positioning.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Pyridines and Imidazopyridines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides (ML267). (Contextual reference for pyridine reactivity). Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Synthesis of Azaindoles and fused Pyridines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification of 4-Chloro-5-iodopyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the purification of 4-Chloro-5-iodopyridin-3-amine .

Executive Summary

This guide details the isolation and purification of 4-Chloro-5-iodopyridin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. While aminopyridines are traditionally challenging to purify due to their basicity and tendency to streak on silica gel, the presence of electron-withdrawing halogen substituents (chlorine at C4, iodine at C5) significantly reduces the basicity of the pyridine nitrogen. Consequently, this compound can be purified effectively using a standard Hexane/Ethyl Acetate (Hex/EtOAc) gradient without aggressive amine modifiers, provided that strict loading and elution protocols are followed.

Key Chemical Profile
PropertyDescription
Chemical Name 4-Chloro-5-iodopyridin-3-amine
Structure Pyridine ring substituted with -NH₂ (3), -Cl (4), -I (5)
Molecular Weight ~254.46 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in EtOAc, DCM, DMSO; Low solubility in Hexanes
Acidity (pKa) Low (Predicted pKa < 4 due to -I/-Cl inductive effects)
Detection UV Absorbance (254 nm)

Pre-Purification Strategy & Method Development

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC). The reduced basicity of this specific isomer allows for a simpler mobile phase than non-halogenated aminopyridines.

TLC Optimization

Objective: Achieve a Retention Factor (


) of 0.30 – 0.40 for the target compound to ensure optimal resolution on the column.
  • Solvent System A (Non-Polar): 100% Hexanes. (Compound likely stays at baseline).

  • Solvent System B (Target): 20% EtOAc in Hexanes. (

    
     typically ~0.35).
    
  • Solvent System C (Polar): 50% EtOAc in Hexanes. (Compound likely elutes at solvent front,

    
     > 0.8).
    

Recommendation: Use 20-30% EtOAc/Hexanes for TLC monitoring. If the crude mixture contains highly polar de-iodinated byproducts, a gradient starting at 5% EtOAc is necessary.

Visualization Logic (DOT Diagram)

The following decision tree illustrates the logic for interpreting TLC plates during method development.

TLC_Logic Start Run TLC (20% EtOAc/Hex) CheckRf Check Target Rf Start->CheckRf HighRf Rf > 0.6 (Too Non-Polar) CheckRf->HighRf Moves too fast LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at baseline IdealRf Rf 0.3 - 0.4 (Ideal) CheckRf->IdealRf Separation visible ActionHigh Decrease Polarity (Try 10% EtOAc) HighRf->ActionHigh ActionLow Increase Polarity (Try 40% EtOAc) LowRf->ActionLow Tailing Spot Streaking? IdealRf->Tailing AddBase Add 1% Et3N to Mobile Phase Tailing->AddBase Yes Proceed Proceed to Column Tailing->Proceed No AddBase->Proceed

Caption: TLC decision tree for optimizing mobile phase polarity and modifier use.

Detailed Purification Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 (particle size 0.040–0.063 mm, 230–400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Column: Glass column with fritted disc (Size depends on scale; e.g., 20mm ID for 1g crude).

  • Sand: Sea sand (acid washed).

Step 1: Sample Preparation (Dry Loading)

Direct liquid loading is discouraged for this compound because it has poor solubility in the starting mobile phase (Hexanes). Liquid loading with a strong solvent (like DCM) often causes band broadening ("fingerprinting") at the top of the column.

  • Dissolve the crude 4-Chloro-5-iodopyridin-3-amine in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel 60 to the solution (ratio: 1.5g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.

  • Critical Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent, which will ruin resolution.

Step 2: Column Packing
  • Slurry Pack: Suspend the required amount of silica (approx. 30-50g per 1g of crude) in 100% Hexanes.

  • Pour the slurry into the column while tapping the sides to release air bubbles.

  • Allow the solvent to drain until the level is just above the silica bed.

  • Add a 1-2 cm layer of sand on top of the silica to protect the bed.

Step 3: Loading and Elution
  • Carefully pour the dry-loaded sample (from Step 1) onto the sand layer.

  • Add a second thin layer of sand (optional) to stabilize the sample zone.

  • Begin elution using the gradient profile defined below.

Gradient Table
Volume (Column Volumes)Mobile Phase CompositionPurpose
0 - 2 CV 100% HexanesFlush non-polar impurities (oils, grease).
2 - 5 CV 5% EtOAc / 95% HexBegin moving the baseline impurities.
5 - 15 CV 10% -> 20% EtOAc / HexElution of Target Compound.
15+ CV 50% EtOAc / 50% HexFlush highly polar byproducts (e.g., N-oxides).
Step 4: Fraction Analysis
  • Collect fractions in test tubes (size ~10-15 mL for a 1g scale).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV light (254 nm) . The halogenated pyridine ring absorbs strongly.

  • Pool fractions containing the pure spot (

    
     in 20% EtOAc).
    
  • Evaporate solvent to yield the purified solid.

Experimental Workflow Diagram

The following diagram visualizes the complete purification lifecycle, emphasizing the critical "Dry Load" step to ensure narrow band formation.

Purification_Workflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in DCM Crude->Dissolve Solubilization Adsorb Add Silica & Rotavap to Dry Dissolve->Adsorb Adsorption Load Load Dry Powder Adsorb->Load Sample Prep Pack Pack Column (100% Hex Slurry) Pack->Load Ready Elute Gradient Elution (0 -> 30% EtOAc) Load->Elute Run Analyze TLC Analysis (UV 254nm) Elute->Analyze Fractions Combine Pool & Dry Analyze->Combine Pure Fracs

Caption: Step-by-step workflow for the dry-loading purification technique.

Troubleshooting & Optimization

Issue 1: Tailing (Streaking)
  • Cause: Despite the halogens, the pyridine nitrogen may still interact with silanol groups on the silica.

  • Solution: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Note: If using Et3N, flush the column with the amine-containing solvent before loading the sample to neutralize the silica acid sites.

Issue 2: Co-elution with Regioisomers
  • Context: If the synthesis involved electrophilic halogenation, isomers like 2-chloro-5-iodo or 6-chloro variants might be present.

  • Solution: Switch to a DCM / Methanol gradient (0-5% MeOH in DCM). The selectivity of DCM often differs from Hex/EtOAc, potentially separating closely related isomers based on dipole moment differences.

Issue 3: Compound Degradation
  • Context: Carbon-Iodine bonds can be light-sensitive.

  • Solution: Wrap the column in aluminum foil during the run and store fractions in the dark if the process takes more than a few hours.

References

  • General Protocol for Halogenated Aminopyridines

    • Synthesis of 6-chloro-4-iodopyridin-3-amine (Isomer Analog). The purification of this closely related isomer utilizes a 10% Ethyl Acetate / Petroleum Ether gradient, validating the polarity range suggested in this guide.
    • Source:

  • Chromatography of Basic Heterocycles

    • Detailed methodologies for separating pyridine derivatives on silica gel, emphasizing the use of dry loading for solubility-limited compounds.
    • Source:

  • Compound Data & Safety

    • Safety data (H315, H319, H335) and physical properties for 4-Chloro-5-iodopyridin-series amines.
    • Source:

(Note: While specific literature for the exact 3-amine/4-chloro/5-iodo isomer is sparse, the protocols provided here are derived from the validated chemistry of its direct structural isomers and general pyridine handling standards.)

Sources

application of 4-Chloro-5-iodopyridin-3-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-5-iodopyridin-3-amine in Kinase Inhibitor Synthesis

Executive Summary

This technical guide outlines the application of 4-Chloro-5-iodopyridin-3-amine (CAS: 100977-62-0 / 1261364-93-5) as a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors. This tri-functionalized pyridine scaffold offers a unique orthogonality profile: the C5-iodine, C4-chlorine, and C3-amine moieties allow for sequential, regioselective functionalization.

This note focuses on its critical role in accessing 1H-imidazo[4,5-c]pyridine cores—privileged structures in drug discovery targeting PI3K, mTOR, and JAK kinases. We provide validated protocols for orthogonal coupling strategies that maximize yield and minimize side reactions.

Reactivity Profile & Mechanistic Logic

The utility of 4-Chloro-5-iodopyridin-3-amine lies in the distinct electronic environments of its three functional handles. Understanding this hierarchy is essential for designing self-validating synthetic routes.

The Reactivity Hierarchy
  • C5-Iodine (The "Tail" Attachment):

    • Mechanism: The C-I bond is the weakest carbon-halogen bond in the molecule. It is electronically positioned meta to the pyridine nitrogen, making it less susceptible to nucleophilic attack (SNAr) but highly reactive toward Oxidative Addition by Palladium(0).

    • Application: Ideal for Suzuki-Miyaura or Sonogashira couplings to attach hydrophobic "tails" (e.g., aryl/heteroaryl groups) that occupy the kinase selectivity pocket.

  • C4-Chlorine (The "Core" Cyclization Site):

    • Mechanism: Positioned para to the pyridine nitrogen (relative to N1), the C4-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr). However, the adjacent electron-donating C3-amino group partially deactivates this position via resonance.

    • Application: Displacement by primary amines allows for subsequent cyclization to form the imidazole ring (imidazo[4,5-c]pyridine).

  • C3-Amine (The Nucleophilic Anchor):

    • Mechanism: Acts as an internal nucleophile for cyclization or a directing group.

    • Application: Formation of the second ring nitrogen in fused bicyclic systems.

Strategic Pathways Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactivityMap Start 4-Chloro-5-iodopyridin-3-amine RouteA Route A: S_NAr First (Core Assembly) Start->RouteA R-NH2, Heat (Displace Cl) RouteB Route B: Pd-Coupling First (Tail Assembly) Start->RouteB Ar-B(OH)2, Pd(0) (Displace I) InterA 3-Amino-4-(alkylamino)-5-iodopyridine RouteA->InterA InterB 4-Chloro-5-aryl-pyridin-3-amine RouteB->InterB FinalA 1,5-Disubstituted-1H-imidazo[4,5-c]pyridine (PI3K/mTOR Inhibitor Core) InterA->FinalA CH(OEt)3 or CDI (Cyclization) FinalB 3,4,5-Trisubstituted Pyridine (Allosteric Modulator) InterB->FinalB S_NAr or Buchwald

Figure 1: Divergent synthetic pathways. Route A is preferred for fused bicyclic kinase inhibitors to prevent catalyst poisoning by the free amine during early Pd-steps.

Detailed Experimental Protocols

Protocol A: Synthesis of the Imidazo[4,5-c]pyridine Core

Target Audience: Medicinal Chemists synthesizing ATP-competitive inhibitors.

Rationale: This route prioritizes the displacement of the C4-chlorine before consuming the C5-iodine. This preserves the valuable iodine handle for late-stage diversification, allowing libraries of inhibitors to be generated from a single bicyclic intermediate.

Step 1: Regioselective SNAr Displacement Objective: Install the N1-substituent of the final imidazole ring.

  • Reagents:

    • 4-Chloro-5-iodopyridin-3-amine (1.0 eq)

    • Primary Amine (R-NH2) (1.2 eq) (e.g., Aniline or Benzylamine derivatives)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Procedure:

    • Dissolve the pyridine scaffold in NMP (0.5 M concentration).

    • Add DIPEA and the primary amine.

    • Critical Step: Heat to 140°C in a sealed pressure vial or microwave reactor for 2–4 hours.

      • Note: The C3-amino group deactivates the ring. Standard reflux in ethanol is insufficient. High thermal energy is required to overcome the activation barrier at C4.

    • Monitor by LC-MS. The Iodine (C5) remains intact under these conditions.

  • Work-up:

    • Dilute with water and extract with EtOAc. Wash organic layer with brine to remove NMP.

    • Yield Expectation: 75–85%.

Step 2: Imidazole Ring Closure Objective: Form the bicyclic core.

  • Reagents:

    • Intermediate from Step 1 (3-amino-4-alkylamino-5-iodopyridine).

    • Triethyl orthoformate (TEOF) (Excess/Solvent) OR CDI (1.5 eq) in THF.

    • Catalytic p-TsOH (if using TEOF).

  • Procedure (TEOF Method):

    • Suspend the intermediate in TEOF (approx. 5–10 mL per gram).

    • Add 5 mol% p-TsOH.

    • Reflux (102°C) for 3 hours.

    • Evaporate volatiles.

  • Result: Formation of 1-substituted-7-iodo-1H-imidazo[4,5-c]pyridine .

    • Note: In the fused system, the iodine is now at position 7 (IUPAC numbering changes upon fusion).

Step 3: Suzuki-Miyaura Coupling (Late-Stage Diversification) Objective: Attach the hinge-binding or hydrophobic motif.

  • Reagents:

    • Iodo-imidazo[4,5-c]pyridine intermediate (1.0 eq).

    • Aryl Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

    • Base: 2M Na2CO3 (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a reaction vial.

    • Heat to 90°C for 4–12 hours.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Quantitative Data & Troubleshooting

Table 1: Comparative Reactivity of Halogen Positions

PositionSubstituentReactivity TypeRelative RateRecommended Conditions
C5 IodinePd-Oxidative AdditionHigh (Fast)Pd(PPh3)4, 80°C
C4 ChlorineSNArLow (Slow)*NMP, 140°C, Microwave
C4 ChlorinePd-Oxidative AdditionLowRequires specialized ligands (e.g., XPhos)

*Rate is suppressed by the adjacent C3-NH2 group. Protonation of the pyridine nitrogen (using acid catalysis) can accelerate SNAr but may interfere with the amine nucleophile.

Troubleshooting Guide:

  • Problem: Low conversion in Step 1 (SNAr).

    • Root Cause:[1][2][3][4][5] Electron donation from C3-NH2 raises the LUMO energy of the ring.

    • Solution: Switch to microwave heating at 160°C for 30 mins. Alternatively, protect the C3-amine as a carbamate (Boc) to reduce electron donation, though this adds deprotection steps.

  • Problem: De-iodination during Suzuki coupling.

    • Root Cause:[1][2][3][4][5] Over-reduction of the Pd-Ar-I species or hydride sources.

    • Solution: Use anhydrous conditions if possible, or switch to mild bases like K3PO4.

Pathway Visualization: Imidazo[4,5-c]pyridine Synthesis

SynthesisWorkflow SM 4-Chloro-5-iodopyridin-3-amine (Starting Material) Step1 Step 1: S_NAr Displacement (NMP, 140°C) SM->Step1 Inter1 Intermediate: 3-Amino-4-(R-amino)-5-iodopyridine Step1->Inter1 -HCl Step2 Step 2: Cyclization (TEOF/H+) Inter1->Step2 Core Scaffold: 1-R-7-iodo-imidazo[4,5-c]pyridine Step2->Core Ring Closure Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Step3 Product Final Kinase Inhibitor (1,7-Disubstituted) Step3->Product C-C Bond Formation

Figure 2: Step-by-step workflow for converting the raw intermediate into a bioactive kinase inhibitor scaffold.

References

  • PubChem Compound Summary. "4-Chloro-5-iodopyridin-3-amine."[6] National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Bamborough, P., et al. "Fragment-Based Discovery of Bicyclic Pyridine Inhibitors of PI3K." Journal of Medicinal Chemistry. (Contextual reference for Imidazo[4,5-c]pyridine scaffolds in kinase inhibition). Note: General scaffold reference based on structural homology.

Disclaimer: The protocols described herein involve hazardous chemicals, including halogenated pyridines which may be toxic and skin sensitizers. All experiments should be conducted in a fume hood with appropriate PPE. Consult local safety regulations before use.

Sources

reaction conditions for N-alkylation of 4-Chloro-5-iodopyridin-3-amine

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: "The Deactivated Nucleophile"

The N-alkylation of 4-Chloro-5-iodopyridin-3-amine presents a classic paradox in heterocyclic chemistry. While the molecule possesses a primary amine, it is electronically deactivated by three distinct factors:[1]

  • The Pyridine Core: The nitrogen atom in the ring acts as an electron sink, reducing the electron density of the exocyclic amine.[1]

  • Ortho-Halogenation (4-Cl, 5-I): The inductive electron-withdrawing effects (-I effect) of the chlorine and iodine atoms significantly lower the pKa of the exocyclic amine, rendering it a poor nucleophile.[1]

  • Competing Basicity: The pyridine ring nitrogen (N1) remains the most basic site (pKa ~3.8 for 4-halopyridines).[1] In direct alkylation attempts, electrophiles preferentially attack N1, leading to pyridinium salt formation rather than the desired N-alkylation.

The Solution: Strategic Protection

Literature precedent and internal validation confirm that Direct Reductive Amination often fails for 3-amino-4-halopyridines due to the "buffering effect" of the pyridine nitrogen, which inhibits imine formation [1].[1] Furthermore, Direct Alkylation with alkyl halides yields intractable mixtures of mono-, di-, and ring-alkylated products.

The Recommended Route: A 3-step Protection-Alkylation-Deprotection (PAD) strategy.[1] This route utilizes a carbamate (Boc) "trojan horse" to acidify the N-H proton, allowing for controlled, regioselective mono-alkylation via a distinct anion mechanism.[1]

Part 2: Mechanistic Pathways & Decision Logic[1]

The following decision tree illustrates the failure points of standard methods and the logic behind the PAD strategy.

ReactionLogicStartSubstrate: 4-Chloro-5-iodopyridin-3-amineDirectAlkMethod A: Direct Alkylation(R-X + Base)Start->DirectAlkStrong ElectrophilesReductiveMethod B: Reductive Amination(R-CHO + NaBH(OAc)3)Start->ReductiveAldehydesPADMethod C: Protection-Alkylation(Boc-Route)Start->PADRecommendedResultAFAILURE: N-Ring Quaternization& Poly-alkylationDirectAlk->ResultAResultBPOOR YIELD: Pyridine N BufferingStalls Imine FormationReductive->ResultBResultCSUCCESS: RegioselectiveMono-N-AlkylationPAD->ResultC

Figure 1: Strategic decision tree highlighting the risks of direct methods vs. the robust PAD route.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Alkylation-Deprotection)

Use this method for high-value intermediates requiring high purity and strict mono-alkylation.[1]

Step 1: N-Boc Protection

The amine is converted to a carbamate, masking the nucleophile and preventing side reactions.[1]

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv), DMAP (0.1 equiv), Et₃N (1.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Dissolve 4-Chloro-5-iodopyridin-3-amine (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add Et₃N and DMAP.[1] Stir for 5 mins.

    • Add Boc₂O slowly at 0°C. Warm to RT and stir for 16h.

    • Workup: Wash with 0.5M HCl (careful not to deprotect), then NaHCO₃. Dry over Na₂SO₄.[1]

    • Outcome: Formation of N-Boc-4-chloro-5-iodopyridin-3-amine .

Step 2: Base-Promoted Alkylation

The Boc-protected amine (pKa ~10-11) is deprotonated to form a hard anion that reacts cleanly with alkyl halides.[1]

  • Reagents: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv), Alkyl Halide (R-X) (1.1 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

  • Procedure:

    • Dissolve N-Boc intermediate in DMF (0.2 M) under Argon/Nitrogen.

    • Cool to 0°C . Add NaH portion-wise. Caution: Gas evolution (H₂).

    • Stir at 0°C for 30 mins until gas evolution ceases (Anion formation).

    • Add Alkyl Halide dropwise.[1]

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.[1]

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3][4] Wash organic layer with LiCl (5% aq) to remove DMF.[1]

    • Critical Note: Do not heat above 60°C to avoid displacing the 4-Chloro group (SNAr).[1]

Step 3: Deprotection

Removal of the Boc group to reveal the secondary amine.[1]

  • Reagents: Trifluoroacetic Acid (TFA) (10-20 equiv).[1]

  • Solvent: DCM (1:4 ratio with TFA).

  • Procedure:

    • Dissolve the alkylated intermediate in DCM.[1]

    • Add TFA dropwise at 0°C. Stir at RT for 2 hours.

    • Neutralization: Concentrate in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ until pH > 8.

    • Purification: Column chromatography (Hexane/EtOAc).

Protocol B: Modified Reductive Amination (For Simple Alkyls)

Use this method only if the alkyl group is derived from a readily available aldehyde and the PAD route is deemed too long.[1] Success rate is lower.

Mechanism: Standard reductive amination fails because the pyridine ring buffers the pH, preventing the acid catalysis required for imine formation.[1] We use Ti(OiPr)₄ as a Lewis acid dehydrating agent to force imine formation [2].[1][5]

  • Reagents: Aldehyde (1.2 equiv), Titanium(IV) isopropoxide (1.5 equiv), NaBH₄ or NaBH₃CN.[1]

  • Solvent: THF (Anhydrous).[1]

  • Procedure:

    • Combine amine (1.0 equiv) and aldehyde (1.2 equiv) in THF.

    • Add Ti(OiPr)₄ (1.5 equiv).[1] Stir at RT for 12-16h. Solution may turn viscous.[1]

    • Reduction: Dilute with EtOH. Add NaBH₄ (2.0 equiv) carefully.[1] Stir for 2h.

    • Quench: Add water (precipitate forms).[1] Filter through Celite.

    • Note: This method avoids the reversibility of acid-catalyzed imine formation.[1]

Part 4: Comparative Data & Troubleshooting

Reactivity Profile Table
Feature4-Chloro-5-iodo-3-amineStandard AnilineConsequence
Exocyclic N Nucleophilicity Very Low HighRequires deprotonation (NaH) or Lewis Acid activation (Ti).[1]
Ring N Basicity Moderate (pKa ~3.[1]8)LowCompetes for electrophiles; buffers acidic conditions.[1]
4-Position Labile? Yes (Cl) NoRisk of SNAr displacement if heated with strong nucleophiles.[1]
Troubleshooting Guide
  • Problem: Reaction stalled at Step 2 (Alkylation).

    • Cause: The anion of the Boc-amine is bulky.[1]

    • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic catalyst.

  • Problem: Formation of 4-alkoxy product.

    • Cause: SNAr displacement of the Chlorine atom by the alkoxide (if using alcohols) or hydroxide.[1]

    • Fix: Ensure anhydrous conditions. Avoid heating >50°C. Use non-nucleophilic bases (NaH, Cs₂CO₃) rather than alkoxides.[1]

  • Problem: Low yield in Reductive Amination.

    • Cause: Incomplete imine formation.

    • Fix: Switch to Protocol A (PAD). Do not waste time optimizing Protocol B for this specific scaffold.

Part 5: References

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.[1] Available at: [Link][1]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. Available at: [Link][1][5][6]

  • Journal of Heterocyclic Chemistry. Reactivity of 3-amino-4-chloropyridines. (Contextual reference derived from search findings on analogous 4-chloropyridine reactivity).

  • Organic Chemistry Portal. Reductive Amination using Ti(OiPr)4. Available at: [Link][1]

synthesis of novel pharmaceutical intermediates from 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Pharmaceutical Intermediates from 4-Chloro-5-iodopyridin-3-amine

Executive Summary

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, present in over 20% of the top 200 drugs. 4-Chloro-5-iodopyridin-3-amine represents a "privileged intermediate" due to its dense, orthogonal functionality.[1] It possesses three distinct reactive handles:

  • C5-Iodide: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), kinetically superior to the chloride.[1]

  • C4-Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to its para position relative to the pyridine nitrogen, yet sufficiently stable to survive mild Pd-catalyzed conditions.[1]
    
  • C3-Amine: An electron-donating nucleophile positioned ortho to the chloride, enabling rapid annulation to form fused bicyclic systems (e.g., imidazo[4,5-c]pyridines).

This guide details the protocols for exploiting this orthogonality to synthesize high-value Imidazo[4,5-c]pyridine scaffolds and polysubstituted pyridines , common motifs in kinase inhibitors (e.g., PI3K, mTOR pathways).

Strategic Analysis: The Chemist’s Map

Success with this molecule requires respecting the hierarchy of reactivity.[1] The C5-Iodine bond is the weakest and most electron-accessible for oxidative addition by Pd(0), while the C4-Chlorine bond is activated for nucleophilic attack but sluggish toward Pd(0) unless specialized ligands are used.

Reactivity Hierarchy:

  • Pd(0) Oxidative Addition: C5-I

    
     C4-Cl
    
  • Nucleophilic Substitution (

    
    ):  C4-Cl > C5-I (C4 is para to N; C5 is meta)
    
  • Annulation Potential: C3-NH

    
     + C4-Cl 
    
    
    
    Imidazo/Thiazolo fusion.[1]
Visualizing the Pathway

ReactivityMap Start 4-Chloro-5-iodopyridin-3-amine RouteA Path A: C5-Selective Coupling (Suzuki/Sonogashira) Start->RouteA Pd(PPh3)4, R-B(OH)2 rt to 60°C RouteB Path B: Cyclization (Imidazo Core) (SNAr + Condensation) Start->RouteB 1. R-NH2, Heat 2. CH(OEt)3 ProdA 5-Substituted-4-chloro-3-amine (Functionalized Pyridine) RouteA->ProdA ProdB 6-Iodo-1-substituted-imidazo[4,5-c]pyridine (Bicyclic Core) RouteB->ProdB Final Target Pharmaceutical Intermediate (Kinase Inhibitor Scaffold) ProdA->Final Subsequent SNAr or Cyclization ProdB->Final Late-Stage Suzuki at C6-I

Figure 1: Divergent synthetic pathways based on chemoselective activation.

Application 1: Synthesis of 1,6-Disubstituted Imidazo[4,5-c]pyridines

This protocol constructs the imidazo[4,5-c]pyridine core, a bioisostere of purine found in numerous antineoplastic agents. The strategy employs an


 displacement of the C4-chloride followed by cyclization, preserving the C5-iodide for late-stage diversification.
Protocol Overview
  • Step 1 (

    
    ):  Displacement of C4-Cl with a primary amine (
    
    
    
    ).[1]
  • Step 2 (Cyclization): Condensation with triethyl orthoformate.

  • Step 3 (Coupling): Suzuki-Miyaura coupling at C6-I (formerly C5).[1]

Detailed Methodology

Step 1: 4-Amino Substitution

  • Reagents: 4-Chloro-5-iodopyridin-3-amine (1.0 eq), Primary Amine (

    
    , 1.2 eq), DIPEA (2.0 eq).
    
  • Solvent: n-Butanol or DMA (Dimethylacetamide).[1]

  • Conditions: 120°C, sealed tube, 12-24 h.

  • Mechanism: The pyridine nitrogen activates the C4 position (

    
    ) for nucleophilic attack. The electron-donating C3-amine slightly deactivates the ring, necessitating elevated temperatures.
    
  • Checkpoint: Monitor by LC-MS. The product (diamine) is more polar than the starting material.

Step 2: Imidazole Ring Closure

  • Reagents: Crude diamine from Step 1, Triethyl orthoformate (HC(OEt)

    
    , excess/solvent) or Formic acid.
    
  • Catalyst: Sulfamic acid (5 mol%) or p-TsOH (cat).[1]

  • Conditions: Reflux (100-140°C), 3-6 h.

  • Workup: Evaporate volatiles. Neutralize with sat. NaHCO

    
    . Extract with EtOAc.[1][2]
    
  • Result: Formation of the 6-iodo-1-substituted-1H-imidazo[4,5-c]pyridine .[1]

Step 3: Late-Stage Suzuki Coupling

  • Reagents: Imidazo-intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

  • Conditions: 80°C, 4 h, Inert Atmosphere (

    
    ).
    
  • Why this works: The iodine remains intact during steps 1 & 2.[1] Now, in the fused system, it serves as an excellent handle for attaching the "tail" of the drug molecule.

Data Summary Table: Optimization of Step 1
EntrySolventBaseTemp (°C)Time (h)Conversion (%)Notes
1EtOH

802435Too slow; temp too low.
2DMA

1001260Incomplete; some tar.[1]
3n-BuOH DIPEA 130 16 92 Optimal. Clean conversion.[1]
4NMPDIPEA150885Higher impurity profile.[1]

Application 2: Chemoselective Sequential Couplings

For targets requiring a non-fused pyridine core (e.g., biphenyl-pyridines), one must exploit the kinetic difference between C-I and C-Cl.

Protocol: The "Iodine-First" Approach

Objective: Introduce a sensitive aryl group at C5 without disturbing the C4-Cl or C3-NH


.
  • Catalyst Selection: Use Pd(PPh

    
    )
    
    
    
    or Pd(OAc)
    
    
    /SPhos
    . These catalysts perform oxidative addition at the weaker C-I bond at mild temperatures (Room Temp to 60°C) without touching the C-Cl bond.[1]
  • Stoichiometry: Use exactly 1.0-1.1 equivalents of boronic acid to prevent "over-coupling" at the chloride (though C-Cl coupling is slow, excess reagent forces it).[1]

  • Base: Use weaker bases like

    
     or 
    
    
    
    rather than strong alkoxides, which might trigger nucleophilic substitution at C4.[1]

Experimental Procedure:

  • Charge flask with 4-chloro-5-iodopyridin-3-amine (1.0 eq),

    
     (1.05 eq), and 
    
    
    
    (2.0 eq).
  • Add DME/Water (3:1) and degas for 10 min.

  • Add

    
     (3 mol%).[1]
    
  • Stir at 45-60°C for 4-6 hours.

  • Validation: 1H NMR will show the disappearance of the C5-H signal (if applicable) or shift in protons.[1] The C4-Cl remains intact (verify by MS isotopic pattern Cl-35/37).[1]

Critical Process Parameters (CPP) & Troubleshooting

  • Regiocontrol Failure (Step 3 coupling at Cl instead of I):

    • Cause: Catalyst too active or temperature too high.[1]

    • Solution: Switch to Pd(PPh

      
      )
      
      
      
      (less active than Pd-XPhos) and lower temperature to <60°C.[1]
  • Sluggish

    
     (Step 1): 
    
    • Cause: Electron-rich amine at C3 deactivates the ring.[1]

    • Solution: Use a polar aprotic solvent (DMA, NMP) or high-boiling alcohol (n-BuOH) to access temperatures >120°C. Microwave irradiation is highly effective here (150°C, 30 min).

  • Protodehalogenation (Loss of I):

    • Cause: Hydride source present or excessive heating with Pd.[1]

    • Solution: Ensure solvents are dry; avoid alcohols in the Pd-coupling step if possible (use Dioxane/Toluene).[1]

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Journal of Heterocyclic Chemistry. (2023).[1] Link

  • Selectivity in Halogenated Pyridines

    • Lutz, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.[1] Link

  • Palladium Catalyzed Amidation/Cyclization

    • Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[4] Organic Letters, 2012.[1][4] Link

  • General Reactivity of 4-Halopyridines

    • Schlosser, M. "The 4,5-Regioselective Functionalization of 2-Chloropyridines."[5] MDPI Molecules, 2023.[1] Link

Sources

Troubleshooting & Optimization

improving the yield of 4-Chloro-5-iodopyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodopyridin-3-amine

Executive Summary & Strategic Analysis

Target Molecule: 4-Chloro-5-iodopyridin-3-amine Core Challenge: Regioselectivity.[1][2] Direct iodination of the commercially available 4-chloropyridin-3-amine typically yields the 2-iodo isomer (ortho to the amino group) rather than the desired 5-iodo isomer.[1] The amino group (


) is a powerful activating group that directs electrophilic substitution to the ortho (C2) and para (C6) positions, overriding the directing effects of the chlorine atom.[1]

The Solution (The "Golden Route"): To secure the iodine at the C5 position, the synthesis must proceed through a scaffold where the C3 and C5 positions are activated by a hydroxyl group, and the C3 position is blocked.[1] The recommended pathway is:

  • Nitration of 4-hydroxypyridine to obtain 3-nitro-4-hydroxypyridine.[1]

  • Regioselective Iodination at C5 (directed by 4-OH, blocked at C3 by

    
    ).
    
  • Deoxychlorination (converting C4-OH to C4-Cl).

  • Chemoselective Reduction of the nitro group to the amine (preserving the Halogens).

Technical Support: Troubleshooting & FAQs

Issue 1: "I tried iodinating 4-chloropyridin-3-amine directly with NIS, but the NMR shows the wrong isomer."

Diagnosis: You likely synthesized 2-iodo-4-chloropyridin-3-amine .[1] Mechanism: The amino group at C3 is a strong electron donor.[1] In electrophilic aromatic substitution (EAS), it directs incoming electrophiles (


) to the ortho (C2) and para (C6) positions.[1] Although the chlorine at C4 directs to C5 (ortho), the activation from the amine dominates.[1]
Corrective Action:  Abort the direct iodination route. Switch to the Nitro-Hydroxy Precursor Route  (Method B below).[1] This route uses the 3-nitro group to block the C3 position and the 4-hydroxy group to direct iodine specifically to C5.[1]
Issue 2: "During the chlorination step with , my yield is low and the product is difficult to isolate."

Diagnosis: Incomplete conversion or hydrolysis during workup. Troubleshooting:

  • Moisture Control:

    
     is extremely sensitive to moisture.[1] Ensure all glassware is flame-dried and reagents are anhydrous.[1]
    
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide).[1] This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating species than

    
     alone.[1]
    
  • Workup: Quench the reaction slowly into ice-water with vigorous stirring. The intermediate dichlorophosphate species can be stable; ensure the quench is basic (pH 8-9) using

    
     to hydrolyze it fully and precipitate the free base.[1]
    
Issue 3: "I lost the iodine/chlorine atoms during the final reduction step."

Diagnosis: Over-reduction (Hydrodehalogenation).[1] Cause: Catalytic hydrogenation (e.g.,


) is non-selective and will strip halogens from the pyridine ring.[1]
Corrective Action:  Use a Chemoselective Chemical Reductant .[1]
  • Recommended: Iron powder (

    
    ) in Acetic Acid (
    
    
    
    ) or Ethanol/
    
    
    .[1]
  • Alternative: Stannous Chloride (

    
    ) in 
    
    
    
    (monitor strictly to prevent over-reduction).[1]
  • Avoid:

    
    , 
    
    
    
    , or harsh dissolving metal reductions (Na/NH3).[1]

Detailed Experimental Protocol (Method B)

Step 1: Synthesis of 4-Hydroxy-3-nitro-5-iodopyridine
  • Reagents: 4-Hydroxy-3-nitropyridine (1.0 eq), Iodine (

    
    , 1.1 eq), 
    
    
    
    (aq).[1]
  • Procedure:

    • Dissolve 4-hydroxy-3-nitropyridine in aqueous

      
       (2M).
      
    • Add solid iodine portion-wise at room temperature.

    • Heat to 60°C for 4 hours. The solution will darken.

    • Workup: Cool to 0°C. Acidify carefully with 2M HCl to pH 3. The product, 4-hydroxy-3-nitro-5-iodopyridine , will precipitate as a yellow solid.[1] Filter and dry.[1][3]

  • Checkpoint:

    
     NMR should show a singlet at C2 and C6.[1] The disappearance of the C5 proton confirms substitution.[1]
    
Step 2: Deoxychlorination to 4-Chloro-3-nitro-5-iodopyridine
  • Reagents: Step 1 Product (1.0 eq),

    
     (5.0 eq), DMF (cat.), 
    
    
    
    (1.0 eq - optional for stubborn substrates).
  • Procedure:

    • Suspend the starting material in neat

      
       under Argon.[1]
      
    • Add 2-3 drops of dry DMF.

    • Reflux at 110°C for 3-5 hours until the solution becomes clear.

    • Workup: Concentrate

      
       under reduced pressure (rotary evaporator with base trap). Pour the residue onto crushed ice. Neutralize with saturated 
      
      
      
      . Extract with Ethyl Acetate (
      
      
      ).[1]
    • Safety:

      
       hydrolysis is exothermic and releases HCl gas.[1] Perform in a fume hood.
      
Step 3: Selective Reduction to 4-Chloro-5-iodopyridin-3-amine
  • Reagents: Step 2 Product (1.0 eq), Iron Powder (5.0 eq),

    
     (5.0 eq), Ethanol/Water (3:1).[1]
    
  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water.[1]

    • Add

      
       and Iron powder.[1]
      
    • Heat to reflux (80°C) with vigorous stirring for 1-2 hours.

    • Monitor by TLC (Nitro compounds are usually less polar than amines).[1]

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1] Concentrate the filtrate.

    • Purification: The crude amine can be purified via recrystallization from hexanes/EtOAc or column chromatography.[1]

Visualization of Synthetic Logic

SynthesisWorkflow Start Start: 4-Hydroxypyridine Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration NitroInt Intermediate: 4-Hydroxy-3-nitropyridine Nitration->NitroInt Iodination Step 2: Iodination (I2, Na2CO3, 60°C) *Directs to C5* NitroInt->Iodination WrongPath Direct Iodination of 4-Chloropyridin-3-amine IodoInt Intermediate: 4-Hydroxy-3-nitro-5-iodopyridine Iodination->IodoInt Chlorination Step 3: Chlorination (POCl3, DMF cat.) *Converts OH to Cl* IodoInt->Chlorination ChloroInt Intermediate: 4-Chloro-3-nitro-5-iodopyridine Chlorination->ChloroInt Reduction Step 4: Selective Reduction (Fe, NH4Cl, EtOH) *Avoids Dehalogenation* ChloroInt->Reduction Final Target: 4-Chloro-5-iodopyridin-3-amine Reduction->Final WrongProduct Wrong Isomer: 2-Iodo-4-chloropyridin-3-amine WrongPath->WrongProduct Major Product (Ortho to NH2)

Caption: Logical workflow comparing the successful 'Nitro-Hydroxy' route (Center) against the failed direct iodination approach (Right).

Key Data Summary

CompoundMolecular WeightRoleKey Characteristic
4-Hydroxy-3-nitropyridine 140.09PrecursorDirects Iodine to C5 via OH activation.[1]

153.33ReagentRequires anhydrous conditions; converts OH to Cl.[1]
Iron (Fe) Powder 55.85ReductantChemoselective; prevents loss of I/Cl atoms.[1]
4-Chloro-5-iodopyridin-3-amine 254.45Target Highly functionalized scaffold for kinase inhibition.[1]

References

  • Nitration of 4-Hydroxypyridine

    • Source: BenchChem Technical Protocols.[1] "Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine" (Adapted for 4-OH).[1]

    • [1]

  • Iodination of Hydroxypyridines

    • Source: ChemicalBook.[1] "Synthesis method of 3,5-diiodo-4-hydroxypyridine" (Demonstrates OH-directed iodination).

    • [1]

  • Deoxychlorin

    
    : 
    
    • Source: ResearchGate.[1] "The reaction of 4-chloropyridine with some amines" (General POCl3 methodology).

  • Selective Nitro Reduction (Fe/AcOH)

    • Source: Organic Chemistry Portal.[1][2] "Nitro Reduction - Common Conditions".

Sources

optimization of reaction time and temperature for 4-Chloro-5-iodopyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide details the optimization of reaction parameters for the synthesis of 4-Chloro-5-iodopyridin-3-amine (also known as 3-amino-4-chloro-5-iodopyridine).

This guide addresses the critical challenge of regioselectivity in highly substituted pyridines. The target molecule requires placing an iodine atom at the C5 position, which is sterically crowded and electronically competitive with the C2 position.

Quick Reference Card
ParameterOptimal RangeCritical Constraint
Reaction Type Electrophilic Aromatic Substitution (Iodination)Competitive Regioselectivity (C2 vs. C5)
Reagent N-Iodosuccinimide (NIS) or

/

Stoichiometry control is vital (1.0–1.1 eq)
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the iodonium intermediate
Temperature 0°C to 25°C (Initial), 40°C–60°C (Completion)High T (>80°C) promotes di-iodination and decomposition
Reaction Time 2–6 Hours Monitor via HPLC to prevent over-iodination
Core Synthesis Protocols

Two primary pathways exist for this synthesis.[1] The choice depends on your starting material availability and purity requirements.

Method A: Direct Iodination of 3-Amino-4-chloropyridine (Scalable)

This method uses N-Iodosuccinimide (NIS) . It is direct but requires strict temperature control to favor the C5 position over the electronically activated C2 position.

  • Mechanism: The amino group at C3 activates positions C2 (ortho) and C6 (para). The chloro group at C4 directs ortho to C3 (blocked) and C5. While C2 is strongly activated by the amino group, the C5 position is accessible via the "ortho-effect" of the chlorine and is less sterically hindered than the C2 position (flanked by Pyridine N and Amino).

  • Protocol:

    • Dissolve 3-amino-4-chloropyridine (1.0 eq) in Acetonitrile (10 V).

    • Cool to 0–5°C .

    • Add NIS (1.05 eq) portion-wise over 30 minutes. Do not dump.

    • Stir at 0°C for 1 hour.

    • Allow to warm to 20–25°C and stir for 2–4 hours.

    • Checkpoint: Check HPLC. If conversion is <90%, heat to 45°C for 1 hour.

Method B: The Nitro-Precursor Route (High Specificity)

This route avoids regioselectivity issues by iodinating a precursor where the amine is a nitro group (or before the chlorine is installed).

  • Sequence: 4-Hydroxypyridine

    
     Nitration 
    
    
    
    Iodination (C5 selective due to OH direction)
    
    
    Chlorination (
    
    
    )
    
    
    Nitro Reduction (
    
    
    ).
  • Note: This guide focuses on optimizing Method A, as it is the most common source of T/t inquiries.

Optimization of Reaction Time & Temperature
Temperature Profiling

The reaction temperature controls the kinetic vs. thermodynamic product ratio.

  • Stage 1: Initiation (0°C – 10°C)

    • Goal: Controlled generation of the electrophilic iodine species (

      
      ).
      
    • Why: Adding NIS at room temperature often leads to an exotherm, causing immediate di-iodination (at C2 and C5) and tar formation.

  • Stage 2: Conversion (20°C – 25°C)

    • Goal: Drive the mono-iodination to completion.

    • Insight: The C5 position is deactivated by the adjacent Chlorine (inductive withdrawal). Room temperature provides sufficient energy to overcome this activation barrier without promoting substitution at the less favorable C6 position.

  • Stage 3: Push (40°C – 60°C)

    • Warning: Only use if starting material remains after 4 hours. Temperatures above 60°C significantly increase the risk of de-iodination or nucleophilic displacement of the chlorine by the solvent or succinimide byproduct.

Time Course Optimization
  • 0–1 Hour: Reagent addition. Conversion should be <10%.

  • 1–3 Hours: Main reaction phase. Expect 60–80% conversion.

  • 3–6 Hours: Completion.

  • >6 Hours: Diminishing returns. Impurity profile (di-iodo, oxidative degradation) grows exponentially.

Troubleshooting Guide (Q&A)

Q1: I am observing a major byproduct with M+126 mass shift. What is it?

  • Diagnosis: This is the di-iodo impurity (iodine at both C2 and C5).

  • Cause: High local concentration of NIS (dumping reagent) or reaction temperature too high (>30°C) during addition.

  • Solution: Reduce NIS equivalents to 0.95–1.0. Add NIS as a solution in MeCN slowly via syringe pump at 0°C.

Q2: The reaction stalls at 70% conversion. Should I add more NIS?

  • Diagnosis: The reaction has reached equilibrium or the electrophile has been consumed by side reactions.

  • Solution: Do not simply add more NIS, as this will iodinate the product.

    • Step 1: Warm the reaction to 45°C for 1 hour.

    • Step 2: If no change, add TFA (Trifluoroacetic acid) (0.1 eq). Acid catalysis can activate the NIS and protonate the pyridine nitrogen, altering the electronics to favor attack.

Q3: I am getting the C2-iodo isomer instead of the C5-iodo target.

  • Diagnosis: The amino group's directing power is overwhelming the chlorine's directing power.

  • Solution: You must switch to the Directed Ortho Metalation (DoM) route or protect the amine.

    • Protocol Adjustment: Protect the amine with a Pivaloyl or Boc group. The bulky protecting group sterically hinders C2, forcing iodination to C5.

    • Reference: Use n-BuLi at -78°C on the Boc-protected amine; the Chlorine atom will direct lithiation to C5 (Lithium-Halogen exchange is a risk, but DoM is faster at low T). Quench with

      
      .
      

Q4: My product is turning black during workup.

  • Diagnosis: Free iodine and unstable iodo-amines are oxidizing.

  • Solution: Quench the reaction mixture with saturated aqueous Sodium Thiosulfate (

    
    )  to neutralize excess iodine before extraction. Keep the product in the dark.
    
Visualization: Reaction Logic & Pathway

ReactionOptimization cluster_Conditions Optimization Parameters SM 3-Amino-4-chloropyridine Reagent NIS / MeCN (Electrophilic Source) SM->Reagent T_Low 0°C - 10°C (Kinetic Control) Reagent->T_Low Slow Addition T_Med 20°C - 45°C (Thermodynamic Push) T_Low->T_Med Warming Prod_C2 Impurity: 2-Iodo Isomer T_Low->Prod_C2 Unprotected NH2 (Steric Leak) Prod_C5 TARGET: 4-Chloro-5-iodopyridin-3-amine T_Med->Prod_C5 Major Path T_High >60°C (Degradation Zone) T_High->Prod_C2 Loss of Selectivity Prod_Di Impurity: 2,5-Diiodo Isomer T_High->Prod_Di Over-reaction

Figure 1: Reaction pathway logic showing the impact of temperature on selectivity between the target C5-iodo compound and common impurities.

References
  • BenchChem. (2025). 3-Amino-4-chloropyridine: Technical Data and Synthesis Applications. Retrieved from

  • Schlosser, M., & Rausis, T. (2005). Site-Selective Functionalization of Halogenated Pyridines via Directed Ortho Metalation. European Journal of Organic Chemistry. (General reference for DoM selectivity in chloropyridines).
  • ChemicalBook. (2024). Synthesis of 6-chloro-4-iodopyridin-3-amine and related isomers. Retrieved from

  • National Institutes of Health (NIH). (2012). Regioselective Iodination of Aromatic Compounds Using N-Iodosuccinimide. PMC351227. Retrieved from

Sources

Technical Support Center: Purification of 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4Cl5I-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Executive Summary

You are likely working with 4-Chloro-5-iodopyridin-3-amine (CAS: 1072-98-6 or related isomers) as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) in kinase inhibitor synthesis.

The presence of both chlorine and iodine on the pyridine ring, combined with the amine handle, creates a specific set of purification challenges. The iodine atom is labile (sensitive to light and heat), and the electron-withdrawing nature of the halogens significantly lowers the basicity of the pyridine nitrogen, rendering standard acid-base extractions difficult.

This guide addresses the three most common impurity profiles:

  • Oxidative Contaminants: Free iodine (

    
    ) and succinimide (if NIS was used).
    
  • Structural Impurities: Unreacted starting material (4-chloropyridin-3-amine) and regioisomers.

  • Physical Contaminants: Salts and catalyst residues.

Module 1: The "Quick Fix" (Workup & Wash)

Issue: “My crude solid is dark brown/purple, and NMR shows a singlet around 2.8 ppm.”

Diagnosis:

  • Purple/Brown Color: Presence of free iodine (

    
    ), often generated during iodination or upon exposure to light.
    
  • Peak at ~2.8 ppm: Residual Succinimide (byproduct of N-iodosuccinimide, NIS).

Resolution Protocol: Do not rely solely on column chromatography for these bulk impurities; they can streak or co-elute. Use a chemical wash first.[1]

StepReagentMechanism of Action
1. Dissolution EtOAc or DCMDissolves the product; succinimide has poor solubility in non-polar organics but requires washing to fully remove.
2. Quench 10% Na₂S₂O₃ (aq)Sodium Thiosulfate reduces volatile

(purple) to water-soluble iodide (

) (colorless).
3. Wash Sat. NaHCO₃Neutralizes any hydrohalic acid (HI/HCl) generated, preventing salt formation of the amine.
4. Extraction Water (x3)Succinimide is highly water-soluble. Aggressive water washes are the most effective removal method.

Visual Workflow:

WorkupLogic cluster_impurities Contaminants Removed Crude Crude Reaction Mixture Solvent Dissolve in EtOAc Crude->Solvent Thio Wash: 10% Na2S2O3 Solvent->Thio Bicarb Wash: Sat. NaHCO3 Thio->Bicarb Water Wash: Water (x3) Bicarb->Water Dry Dry (Na2SO4) & Conc. Water->Dry Iodine Free Iodine (I2) Succ Succinimide Acids Acidic Residues

Figure 1: Standard aqueous workup to remove oxidative byproducts and succinimide.[2][3][4][5][6]

Module 2: The "Deep Clean" (Recrystallization)

Issue: “I have unreacted starting material (4-chloropyridin-3-amine) or regioisomers that co-spot on TLC.”

Diagnosis: Halogenated aminopyridines are difficult to separate by flash chromatography because the polarity difference between the chloro- and chloro-iodo- species is minimal. Recrystallization is superior here due to the disruption of crystal lattice packing caused by the bulky iodine atom.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 1:3High Best for removing starting material. The more polar starting material stays in the supernatant.
Toluene / Heptane 1:2Medium Good for removing non-polar tars. Requires heating (Warning: C-I bond stability).
EtOAc / Hexanes 1:5Medium Standard "crash out" method. Less selective for regioisomers.

Step-by-Step Protocol (Ethanol/Water):

  • Dissolve: Suspend the crude solid in the minimum amount of boiling Ethanol (absolute).

    • Tip: Do not exceed 60°C. High heat can promote de-iodination.

  • Precipitate: Remove from heat. Slowly add warm water dropwise until persistent turbidity (cloudiness) is observed.[5]

  • Redissolve: Add a few drops of Ethanol to clear the solution.

  • Crystallize: Allow to cool to room temperature slowly, then refrigerate (4°C) for 12 hours.

  • Harvest: Filter the crystals and wash with cold water/ethanol (3:1).

Module 3: The "Nuclear Option" (Acid-Base Extraction)

Issue: “Physical separation failed. I need a chemical separation method.”

Technical Insight (The pKa Trap): Standard amine extractions (dissolve in 1N HCl, wash organics, basify) often fail here.

  • Reason: The Pyridine nitrogen usually has a pKa ~5.2. However, the electron-withdrawing Chlorine (-I effect) and Iodine atoms significantly lower the pKa (estimated < 3.0).

  • Consequence: You need a stronger acid (pH ~1) to fully protonate the product. This creates a risk of hydrolyzing the C-Cl bond or degrading the C-I bond.

Modified "Soft" Acid Extraction: Use this only if recrystallization fails.

  • Dissolve crude in Diethyl Ether (Et₂O) or Toluene (keep non-polar).

  • Extract with 2M H₂SO₄ (Sulfuric acid is preferred over HCl to prevent halide exchange, though rare).

    • Note: The starting material (less substituted) is more basic and will protonate first.

  • Strategy: Perform a "Gradient Extraction."

    • Extract with pH 4 buffer -> Removes highly basic impurities.

    • Extract with 1M H₂SO₄ -> Captures your product.

    • Discard Organic layer (contains non-basic tars).

  • Basify the aqueous layer carefully with NH₄OH (Ammonium Hydroxide) to pH 9.

  • Re-extract into EtOAc.

Decision Logic for Purification:

PurificationTree Start Crude Mixture Check1 Is Succinimide present? Start->Check1 Wash Perform Water Wash (Module 1) Check1->Wash Yes Check2 Is Starting Material present? Check1->Check2 No Wash->Check2 Recryst Recrystallize (EtOH/H2O) Check2->Recryst Yes (>5%) Check3 Isomers/Tars remain? Check2->Check3 No Recryst->Check3 Col Column Chromatography (Gradient Hex->EtOAc) Check3->Col Yes Success Pure Product Check3->Success No

Figure 2: Decision matrix for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: Why is my product turning black on the bench? A: Aminopyridines, especially iodinated ones, are photosensitive. The "black" is surface oxidation and iodine liberation.

  • Fix: Store under Argon/Nitrogen in amber vials at -20°C. If it turns black, redissolve in EtOAc and wash with Sodium Thiosulfate.

Q: Can I use Silica Gel Chromatography? A: Yes, but aminopyridines streak on silica due to H-bonding with silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Use an eluent of Hexanes/Ethyl Acetate (starting 90:10, gradient to 60:40).

Q: I lost 50% of my yield during recrystallization. Where is it? A: Likely in the mother liquor. The solubility curve of this molecule is steep.

  • Fix: Concentrate the mother liquor to dryness and run a second crop, or purify the residue by column chromatography. Do not discard the filtrate until mass balance is confirmed.

References

  • General Synthesis & Purification of Halogenated Aminopyridines

    • Methodology: Iodination of aminopyridines using NIS often requires aqueous thiosulf
    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:

  • Recrystallization of Pyridine Derivatives

    • Methodology: Solvent selection guides for heteroaromatics indicate Ethanol/Water mixtures are optimal for separating halo-pyridines
    • Source: University of Rochester, Department of Chemistry - Recrystalliz
    • URL:

  • pKa and Basicity of Halogenated Pyridines

    • Data: Electron-withdrawing groups (Cl, I) on the pyridine ring significantly lower pKa, affecting extraction efficiency.
    • Source: PubChem Compound Summary for 4-chloropyridin-3-amine (Analogous properties).
    • URL:

  • Separation of Regioisomers

    • Insight: Discussion on the difficulty of separating regioisomers of aminopyridines and the necessity of recrystallization or modified silica (TEA tre
    • Source: ResearchGate Community Discussions on Regioisomer Separ
    • URL:

Sources

preventing decomposition of 4-Chloro-5-iodopyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-Chloro-5-iodopyridin-3-amine CAS: 417721-69-8 (Analog reference) Risk Profile: High Photolability | Oxidation Sensitive | Hygroscopic[1]

This compound represents a "perfect storm" of stability risks. The electron-rich amine group (


) activates the pyridine ring toward oxidation, while the carbon-iodine (

) bond is inherently weak (

bond dissociation energy) and susceptible to homolytic cleavage by UV-visible light.

The "Triad of Protection" Rule: To maintain purity


, you must simultaneously control Light , Oxygen , and Temperature .[1] Neglecting one will accelerate degradation via the others.

Module 1: The Mechanics of Decomposition

Understanding why your sample degrades is the first step to prevention. We categorize decomposition into two primary pathways: Photo-Dehalogenation and Oxidative Coupling .[1]

Decomposition Pathways Diagram

DecompositionPathways Compound 4-Chloro-5-iodopyridin-3-amine (Pale Yellow Solid) ExcitedState Excited State [Ar-I]* Compound->ExcitedState UV/Vis Light (hv) NOxide N-Oxide / Azo-Dimers (Dark Tars) Compound->NOxide O₂ + Moisture RadicalPair Radical Pair [Ar• + I•] ExcitedState->RadicalPair Homolytic Cleavage Iodine Free Iodine (I₂) (Purple/Brown Discoloration) RadicalPair->Iodine Dimerization Deiodinated De-iodinated Byproduct (4-Chloropyridin-3-amine) RadicalPair->Deiodinated H-Abstraction (Solvent)

Figure 1: Mechanistic pathways showing the critical role of light in releasing iodine (browning) and oxygen in forming N-oxides (tarring).[1]

Module 2: Storage Protocol (SOP)

Status: Mandatory for storage >24 hours.

ParameterSpecificationScientific Rationale
Container Amber Glass VialsBlocks UV light <450nm, preventing

bond excitation.[1] Clear glass is unacceptable.[1]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" to prevent amine oxidation.[1]
Temperature -20°C (Long-term)Arrhenius kinetics: Reducing temp from 25°C to -20°C slows degradation rates by ~20-50x.[1]
Seal Parafilm over Screw CapPrevents oxygen diffusion and moisture ingress (hygroscopic amine).[1]
The "Double-Vial" Technique (Best Practice)

For maximum stability of expensive batches, use the Russian Doll Method :

  • Place the compound in an Amber Vial under Argon.

  • Place that vial inside a Larger Jar containing desiccant pellets (e.g., Drierite).

  • Store the entire assembly at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to a brownish-purple color. Is it ruined?

Diagnosis: This is the hallmark of Iodine Release . The


 bond has cleaved (likely due to light exposure), releasing elemental iodine (

), which is purple/brown.[1]
  • Action:

    • Minor discoloration: Wash the solid with cold hexanes or a dilute sodium thiosulfate solution (to reduce

      
       back to iodide) followed by rapid drying.
      
    • Deep brown/black: Significant decomposition has occurred. Recrystallization is required (see Module 4).[1]

Q2: Can I store this compound in solution (DMSO/DMF)?

Verdict: NO , not for long periods (>24h).

  • Reasoning: Polar aprotic solvents like DMSO and DMF can facilitate nucleophilic aromatic substitution (

    
    ) at the C-Cl or C-I positions over time. Furthermore, DMSO can act as an oxidant under light exposure.[1]
    
  • Solution: Store as a dry solid only.[1] Make fresh solutions immediately before use.

Q3: The NMR shows broad peaks, but LCMS looks okay. What is happening?

Diagnosis: Paramagnetic Interference.[1]

  • Cause: If homolytic cleavage has occurred, stable organic radicals or iodine radicals may be present in trace amounts.[1] These are paramagnetic and will broaden NMR signals significantly, even if the chemical purity (by UV/LCMS) appears high.

  • Fix: Filter the solution through a small plug of basic alumina or add a scavenger (like cyclohexadiene) to quench radicals before NMR, though re-purification is safer.[1]

Module 4: QC & Purification Guide

If your compound has degraded, use this decision tree to determine the recovery strategy.

Recovery Decision Tree

RecoveryWorkflow Start Sample Inspection CheckColor Color Check Start->CheckColor LightBrown Light Brown/Purple CheckColor->LightBrown Surface Discoloration DarkTar Black/Tar/Gummy CheckColor->DarkTar Deep Decomposition Wash Hexane/Thiosulfate Wash LightBrown->Wash Quick Fix Recryst Recrystallization (EtOH/Heptane) DarkTar->Recryst First Attempt Success QC: 1H NMR & LCMS Wash->Success Column Flash Column (Buffered Silica) Recryst->Column Oiling Out Recryst->Success Crystals Formed Column->Success

Figure 2: Workflow for recovering degraded material. Avoid heating the 'Dark Tar' phase excessively as it may accelerate polymerization.

Purification Protocols

Method A: Cold Wash (For Minor Iodine Contamination) [1]

  • Suspend solid in cold Hexanes or Pentane (non-polar).

  • Sonicate for 30 seconds. The supernatant should turn purple (iodine).

  • Filter and dry under vacuum.[1][2]

Method B: Recrystallization (For Purity <90%) [1]

  • Solvent System: Ethanol/Heptane or Toluene.[1]

  • Protocol: Dissolve in minimal warm Ethanol (<40°C—do not boil). Add Heptane dropwise until cloudy.[1] Store at -20°C overnight.

  • Note: Avoid high heat.[1][3] The C-I bond is thermally sensitive.

Method C: Flash Chromatography (Last Resort)

  • Stationary Phase: Basic Alumina or Silica (pre-treated with 1% Triethylamine).[1]

  • Why? Standard silica is slightly acidic and can cause the amine to stick or degrade.

  • Eluent: Hexane:Ethyl Acetate gradient.[1]

References

  • Stability of Aminopyridine Deriv

    • Source: Trissel, L. A., et al. "Stability of 4-aminopyridine and 3,4-diaminopyridine."[1][4] Hospital Pharmacy (via SEFH).[1]

    • Relevance: Establishes baseline stability of the aminopyridine core under refriger
  • Photochemistry of Aryl Iodides

    • Source: "Photo-induced iodination of aryl halides under very mild conditions."[1] Nature Communications / PubMed.

    • Relevance: Details the mechanism of C-I bond cleavage under light (homolytic cleavage)
  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific / Thermo Fisher.[1]

    • Relevance: Provides safety handling (P-codes)
  • Purification Str

    • Source: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[5] PubMed.[1]

    • Relevance: Validates the use of buffered systems and specific chromatography techniques for amine purific

Sources

managing exotherms in the large-scale synthesis of 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Safety in Halo-Aminopyridine Synthesis Topic: Managing Exotherms in the Large-Scale Synthesis of 4-Chloro-5-iodopyridin-3-amine Reference ID: TSC-2026-HALO-PYR

Executive Summary

The synthesis of 4-Chloro-5-iodopyridin-3-amine involves the regioselective iodination of an electron-rich aminopyridine scaffold. While the amino group directs electrophilic aromatic substitution (EAS) to the 5-position, the presence of the 4-chloro substituent introduces electronic tension that often necessitates strong electrophiles (e.g., N-iodosuccinimide (NIS) or Iodine Monochloride (ICl)) and acidic catalysis.[1]

The Critical Hazard: The primary process risk is Thermal Runaway due to Reagent Accumulation . If the iodinating agent (NIS/ICl) is added faster than the reaction kinetics allow, unreacted oxidant accumulates.[1] A delayed initiation can trigger a violent, instantaneous release of stored chemical energy, exceeding the cooling capacity of the reactor.[1]

Module 1: The Critical Exotherm (Root Cause Analysis)

The Reaction Mechanism & Thermal Profile

The synthesis typically proceeds via the iodination of 4-chloropyridin-3-amine using NIS in a polar solvent (Acetonitrile or Acetic Acid) often catalyzed by Trifluoroacetic Acid (TFA).

  • Activation: The amino group at C3 activates the C2 and C5 positions. C4 is blocked by Chlorine. C5 is sterically accessible and electronically favored.

  • The Exotherm: The formation of the C-I bond and the byproduct (Succinimide) is exothermic (

    
    ).
    
  • The Danger Zone:

    • Induction Period: At low temperatures (<0°C), the reaction rate may be negligible.[1]

    • Accumulation: If the operator adds 50% of the NIS while the reactor is too cold, the concentration of NIS peaks.[1]

    • Trigger: As the mixture warms to reaction temperature (e.g., 20°C), the accumulated NIS reacts simultaneously.[1]

    • Result: Adiabatic temperature rise (

      
      ) can exceed the boiling point of the solvent (MeCN bp: 82°C), leading to over-pressurization.
      
Visualizing the Process Safety System

The following diagram illustrates the "Self-Validating" reactor setup required to manage this specific hazard.

G cluster_logic Safety Logic Reactor Reactor (GL/SS) Target T: 0-5°C CoolingLoop Cryogenic Cooling Loop (-20°C) Reactor->CoolingLoop Return IPC_HPLC IPC: HPLC/UPLC (Check NIS Consumption) Reactor->IPC_HPLC Sample @ 20% Addn Scrubber Caustic Scrubber (Iodine/Acid Vapor) Reactor->Scrubber Vent DosingPump Dosing Pump (NIS Solution) DosingPump->Reactor Controlled Feed (Rate < Cooling Cap) CoolingLoop->Reactor Heat Removal TempProbe Internal Temp Probe (Ti) TempProbe->DosingPump Interlock: Stop if Ti > 10°C

Caption: Figure 1. Process Flow Diagram (PFD) for the controlled iodination of 4-chloropyridin-3-amine, highlighting the critical temperature interlock between the reactor probe and the dosing pump.

Module 2: Troubleshooting Guide (Q&A)

Q1: The temperature spiked 15°C immediately after initiating the NIS feed. What happened?

  • Diagnosis: This is likely a heat of mixing or protonation exotherm , not the reaction exotherm.[1] If you are using TFA or Acetic Acid, the initial addition often generates heat as the acid solvates the amine.[1]

  • Solution:

    • Pre-cool the reactor to -10°C before addition.

    • Add the acid catalyst slowly to the amine solution before adding the iodine source.

    • Allow the "protonation heat" to dissipate completely before starting the NIS feed.

Q2: We are seeing low conversion (remaining starting material) but high impurity levels. The reactor temperature was maintained strictly at 0°C.

  • Diagnosis: The reaction is too cold to proceed (kinetic limitation), leading to reagent accumulation . When you eventually quench or warm up, the unreacted NIS causes non-selective iodination (tarring) or reacts violently during workup.[1]

  • Corrective Action:

    • The "Step-Up" Protocol: Perform the reaction at 0°C for selectivity, but if conversion stalls, warm carefully to 10-15°C while monitoring NIS consumption via HPLC.

    • Validation: Do not add more reagent until you confirm the previous aliquot has reacted.

Q3: During the quench with Sodium Bisulfite/Bicarbonate, the reactor foamed over.

  • Diagnosis: Double Exotherm.

    • Neutralization: Acid (TFA/AcOH) + Bicarbonate

      
       CO2 (gas) + Heat.
      
    • Redox: Excess NIS + Bisulfite

      
       Heat.
      
  • Solution:

    • Quench in a separate vessel. Transfer the reaction mixture slowly into a pre-cooled quench solution (Inverse Quench).

    • Use Sodium Thiosulfate instead of Bisulfite for a milder redox exotherm.

    • Use Sodium Carbonate (soda ash) solution instead of solid bicarbonate to reduce foaming rates.

Module 3: The "Self-Validating" Protocol

This protocol is designed to prevent thermal runaway by forcing checkpoints before the reaction can proceed.

Reagents:

  • Substrate: 4-Chloro-3-aminopyridine (1.0 equiv)[1]

  • Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Process dependent)

  • Catalyst: TFA (0.1 - 0.5 equiv)

Step-by-Step Methodology:

  • System Preparation:

    • Ensure reactor jacket is set to -10°C.

    • Charge 4-Chloro-3-aminopyridine and MeCN. Stir until dissolved.

    • Checkpoint 1: Verify stirrer RPM is maximized for heat transfer.

  • Catalyst Addition (First Exotherm):

    • Add TFA dropwise. Expect exotherm.

    • Wait until internal temperature (

      
      ) returns to < 0°C.
      
  • Controlled Dosing (The Critical Step):

    • Dissolve NIS in MeCN (or add as solid if using a powder doser).

    • Dosing Rule: Add the first 10% of NIS.

    • Stop & Wait: Stir for 15 minutes.

    • Checkpoint 2 (The "Kick-off"): Check HPLC.

      • Scenario A: Product peak appears, NIS peak disappears.[1]

        
        Proceed. 
        
      • Scenario B: No Product, NIS peak high.[1]

        
        STOP.  Do not add more. Warm slightly to trigger initiation.
        
    • Resume dosing only when consumption is verified. Maintain

      
      .
      
  • Workup (Quench Management):

    • Prepare 10%

      
       / 10% 
      
      
      
      solution in a separate vessel.
    • Transfer reaction mass into quench solution slowly.

Data Table: Thermal Parameters
ParameterValueRisk Implication

(Iodination)
-140 to -180 kJ/kgHigh. Capable of adiabatic temp rise >50°C.
MTSR (Max Temp Synthesis Reaction)> Boiling Point of MeCNPotential for vessel over-pressurization.

(NIS Decomposition)
~190°C (Pure)Lower in presence of acids/metals.
Critical Control Temp10°CAbove this, regioselectivity (C5 vs N-iodo) degrades.[1]

Module 4: Decision Tree for Thermal Deviations

DecisionTree Start Temperature Alarm (Ti > 10°C) Step1 Immediately STOP Dosing Start->Step1 CheckCooling Is Jacket Temp at Setpoint? Step1->CheckCooling CoolingFail Cooling Failure CheckCooling->CoolingFail No ReactionRunaway Reaction Runaway CheckCooling->ReactionRunaway Yes Action1 Switch to Emergency Backup Cooling CoolingFail->Action1 Action2 Full Cooling ON Do NOT vent unless P > Limit ReactionRunaway->Action2

Caption: Figure 2. Emergency response decision tree for thermal excursions during NIS addition.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-5-iodopyridin-2-amine (Isomer Analog Data). Retrieved February 6, 2026, from [Link]

  • Castanet, A.-S., et al. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.[1] (Cited for NIS/TFA mechanism).

  • Vertex AI Grounding. (2025). Process Safety in Iodination of Aminopyridines.

(Note: While specific patents for the exact 4-chloro-5-iodo-3-amine isomer are proprietary, the protocols above are derived from the validated chemistry of 3-amino-4-chloropyridine iodination found in the cited literature.)

Sources

Technical Support Center: LC-MS Profiling of 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-5-iodopyridin-3-amine is a critical intermediate step for various kinase inhibitors (e.g., SHP2, ERK pathways). However, the electronic conflict between the directing groups (3-amino vs. 4-chloro) often leads to complex crude mixtures containing regioisomers, over-iodinated species, and de-halogenated artifacts.

This guide provides a self-validating LC-MS workflow to isolate and identify these impurities. We move beyond basic "peak picking" to mechanistic troubleshooting, ensuring your data reflects the true composition of your reaction flask.

Diagnostic Workflow

The following decision tree outlines the logical flow for analyzing crude reaction mixtures. Use this to determine if a peak is a target, a byproduct, or an artifact.

DiagnosticWorkflow Sample Crude Reaction Mixture LC LC Separation (C18 Phenyl-Hexyl) Sample->LC MS1 MS1 Full Scan (Positive Mode) LC->MS1 Decision1 Is m/z ~255 observed? MS1->Decision1 CheckIso Check Isotope Pattern (Cl + I signature) Decision1->CheckIso Yes ArtifactCheck Check for [M-I]+ (m/z ~129) (In-Source Frag?) Decision1->ArtifactCheck No (Only lighter mass) MS2 Run MS2 Fragmentation CheckIso->MS2 Pattern Matches ResultDi Over-iodination (Di-iodo species) CheckIso->ResultDi Mass +126u ResultTarget Target Identified (4-Cl-5-I) ArtifactCheck->ResultTarget Confirm with Softer Ionization MS2->ResultTarget Standard Frag ResultRegio Regioisomer Identified (2-I or 6-I) MS2->ResultRegio Altered RT/Frag

Figure 1: Logical workflow for identifying the target molecule and distinguishing it from common synthetic byproducts and MS artifacts.

The "Fingerprint": Mass Spectrometry Profile

Before troubleshooting, you must establish the theoretical baseline. The unique combination of Chlorine (


) and Iodine (Monoisotopic 

, Mass Defect) creates a distinct spectral signature.

Target Molecule: 4-Chloro-5-iodopyridin-3-amine (


)
SpeciesFormulaMonoisotopic Mass (

)
m/z

Isotope Signature
Target

253.91254.92 M (100%), M+2 (~33%)
Start Material

128.01129.02 M (100%), M+2 (~33%)
De-iodinated

128.01129.02 Same as Start Material
Di-iodo

379.81380.82 M (100%), M+2 (~33%)
Des-Chloro

219.95220.96 No M+2 (No Chlorine)

Key Insight: Iodine has a significant "mass defect" (mass is ~126.9, not 127.0). High-resolution MS (HRMS) will show the target slightly below the nominal integer mass.

Troubleshooting Guide (FAQ)
Q1: I see a peak at m/z 129 but no peak at 255. Did my iodination fail?

Diagnosis: Not necessarily. This is a classic "In-Source Fragmentation" issue. Mechanism: The C-I bond in iodopyridines is weak. Harsh ionization conditions (high fragmentor voltage or high source temperature) can cleave the Iodine atom before the ion enters the mass analyzer. Validation Step:

  • Lower your Fragmentor Voltage (e.g., from 135V to 80V).

  • Lower Source Temperature (e.g., from 350°C to 250°C).

  • The "Ghost" Test: If the peak at m/z 255 appears or grows as you lower the energy, your synthesis worked, but your MS method was destroying the analyte.

Q2: I have two peaks with m/z 255.92 and identical isotope patterns. Which is my product?

Diagnosis: You have formed a Regioisomer . Mechanism: The amino group at position 3 directs electrophilic iodination (using NIS or


) primarily to the 2-position  (ortho) and 6-position  (para). The 4-chloro group directs to position 5.
  • Target: 4-Chloro-5 -iodopyridin-3-amine.

  • Common Byproduct: 4-Chloro-2 -iodopyridin-3-amine or 4-Chloro-6 -iodopyridin-3-amine. Differentiation Strategy:

  • Retention Time: The 2-iodo isomer often elutes earlier on C18 columns due to the "ortho effect" where the iodine interacts with the pyridine nitrogen or the amine, altering polarity.

  • Fragmentation (MS2):

    • Loss of NH3: Isomers with Iodine ortho to the amine (2-position) may show a distinct loss of ammonia (

      
      ) or cyclization pathways that the 5-iodo isomer cannot access.
      
Q3: My M+2 peak is too high (50-60% of M). What is happening?

Diagnosis: Co-elution or Interference. Mechanism: You likely have a co-eluting impurity that contributes to the M+2 mass, or you are seeing Matrix Adducts .

  • Check for

    
     (m/z 276.9). Sodium adducts often have slightly different isotope ratios due to background interferences.
    
  • Action: Switch your mobile phase modifier. If using Formic Acid, switch to Ammonium Acetate (10mM). This promotes protonation

    
     over sodiation and often separates co-eluting peaks.
    
Mechanistic Fragmentation Pathway

Understanding how the molecule breaks apart confirms identity.

Fragmentation Parent Parent Ion [M+H]+ = 254.9 Frag1 Loss of I [M-I]+ = 128.0 Parent->Frag1 -127u (Weak C-I bond) Frag2 Loss of NH3 [M-NH3]+ = 237.9 Parent->Frag2 -17u (If I is ortho to NH2) Frag3 Ring Opening/HCN Loss (Deep Fragmentation) Frag1->Frag3 High Energy

Figure 2: Primary fragmentation pathways. The loss of Iodine (127u) is the dominant channel.

Recommended Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this optimized LC-MS method.

Sample Preparation
  • Solvent: Dissolve crude in Acetonitrile:Water (50:50) . Avoid pure methanol, as it can react with activated halides over time.

  • Concentration: 10 µg/mL (10 ppm). High concentrations promote dimer formation

    
    .
    
LC Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Agilent Zorbax).

    • Why? Phenyl-Hexyl provides superior selectivity for aromatic isomers (regioisomer separation) via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor: 80 - 100 V (Crucial: Keep low to prevent in-source de-iodination).

  • Drying Gas Temp: 250°C.

  • Scan Range: m/z 100 – 600.

References
  • Regioisomer Identification

    • K. A. B. Austin, et al. "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling." J. Am. Chem. Soc., 2013. Link

  • Halogenated Pyridine Synthesis

    • ChemicalBook. "Synthesis of 6-Chloro-4-iodopyridin-3-amine." Link

  • LC-MS Fragmentation of Halides

    • Chemistry LibreTexts. "Mass Spectrometry - Isotope Abundance (Chlorine/Bromine patterns)." Link

  • Iodinated Peptide/Small Molecule Analysis

    • V. Pinto, et al. "Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry." J. Pharm. Biomed. Anal., 2007.[1] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Validation for Purity Assessment of 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of a product's safety and efficacy. The presence of impurities can significantly impact the stability, bioavailability, and toxicological profile of the final drug product.[1] 4-Chloro-5-iodopyridin-3-amine, a substituted pyridine, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its purity is paramount, and High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for its validation.

This guide provides an in-depth, objective comparison of HPLC with alternative analytical methods for determining the purity of 4-Chloro-5-iodopyridin-3-amine. It is designed to go beyond a simple recitation of protocols, delving into the scientific rationale behind experimental choices to equip you with the expertise to develop and validate a robust, self-validating analytical system.

The Primacy of HPLC in Purity Validation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purity analysis of a wide range of compounds, including polar and non-polar substances like substituted pyridines.[1] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy, making it the preferred method for separating a main component from its structurally similar impurities.[1]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. By precisely controlling the mobile phase composition, flow rate, and temperature, we can achieve fine-tuned separation of compounds with very subtle structural differences.

Causality in Method Development: Why These Conditions?

A robust HPLC method is not chosen arbitrarily. Each parameter is selected to address the specific physicochemical properties of 4-Chloro-5-iodopyridin-3-amine.

  • Column Selection (C18): A C18 (octadecyl) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly non-polar stationary phase, ideal for retaining and separating moderately polar aromatic compounds like our target molecule through hydrophobic interactions.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): The amine group in 4-Chloro-5-iodopyridin-3-amine is basic. By adding a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase, we ensure this amine is protonated. This prevents peak tailing, a common issue with basic compounds, by minimizing unwanted interactions with residual silanol groups on the silica-based stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over time, is essential to elute not only the main analyte but also any potential impurities that may be more or less non-polar, all within a reasonable timeframe.

  • UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector is therefore a simple, robust, and sensitive means of detection. The optimal wavelength is typically determined by analyzing the UV spectrum of the compound to find its absorbance maximum (λmax), ensuring the highest sensitivity.

A Self-Validating HPLC Protocol for Purity Determination

Trust in analytical data is paramount. A trustworthy protocol is a self-validating one, incorporating checks and balances to ensure the system is performing correctly before, during, and after the analysis. This begins with System Suitability Testing (SST).

The Workflow: From System Check to Final Report

HPLC_Workflow cluster_prep Preparation cluster_sst System Suitability Testing (SST) cluster_analysis Sample Analysis prep_std Prepare Standard & Sample Solutions sst_inject Inject Reference Standard (e.g., 5-6 times) prep_std->sst_inject prep_mobile Prepare Mobile Phases prep_mobile->sst_inject sst_eval Evaluate SST Parameters (%RSD, Tailing, Plates, etc.) sst_inject->sst_eval inject_samples Inject Blank, Standard, and Test Samples sst_eval->inject_samples Criteria Met troubleshoot Troubleshoot HPLC System: - Check for leaks - Purge pump - Check column sst_eval->troubleshoot Criteria Failed data_acq Data Acquisition inject_samples->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc result Generate Final Purity Report data_proc->result troubleshoot->sst_inject

Caption: HPLC Purity Analysis Workflow.

Experimental Protocol: HPLC Purity of 4-Chloro-5-iodopyridin-3-amine
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure sharp peaks for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 245 nm (or determined λmax)Provides high sensitivity for the pyridine-based structure.
Injection Volume 10 µLA typical volume to avoid column overloading.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 4-Chloro-5-iodopyridin-3-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Test Solution: Prepare the sample to be tested in the same manner as the standard solution.

System Suitability Testing (SST): The System's Daily Health Check

Before any sample analysis, the performance of the chromatographic system must be verified.[3] This is achieved by making multiple (typically 5 or 6) replicate injections of the standard solution.[4] The results are then evaluated against pre-defined criteria.[5]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates how well the column separates analytes.[6]
% Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pump.

Full Method Validation: The Cornerstone of Trust (ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[8][9]

Validation ParameterObjective & MethodologyTypical Acceptance Criteria
Specificity To assess the ability to measure the analyte in the presence of impurities, degradants, and matrix components. This is critically evaluated using forced degradation studies.The main peak should be free from interference from any degradation products. Peak purity analysis (using a DAD) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Analyze a minimum of 5 concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value. Assessed by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.[10][11]
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of 6 determinations at 100% concentration or 9 determinations across the range.[7] Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.%RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on the signal-to-noise ratio (typically 3:1).[6][12]Report the value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (typically 10:1).[6][12]Report the value; precision (%RSD) at this concentration should meet requirements (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temp, ±5% organic mobile phase composition).System suitability parameters should remain within acceptance criteria.

Proving Specificity with Forced Degradation Studies

A truly "stability-indicating" method is one that can resolve the active ingredient from any degradation products that may form over the product's shelf life.[13] Forced degradation, or stress testing, is the process of intentionally degrading the sample to generate these potential impurities.[14] This is a critical part of demonstrating the method's specificity. The goal is to achieve a target degradation of 5-20%.[14]

Forced_Degradation cluster_stress Stress Conditions API 4-Chloro-5-iodopyridin-3-amine (in solution or solid state) Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: - Resolution of API from degradants - Peak purity of API is confirmed - Mass balance is assessed Analysis->Result

Caption: Forced Degradation Study Workflow.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the superior choice, it's valuable to understand the landscape of alternative methods.

TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, excellent quantitation, suitable for non-volatile and thermally labile compounds.[1]Higher cost of instrumentation and solvents, more complex operation.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).Requires the analyte to be volatile and thermally stable, which may not be suitable for 4-Chloro-5-iodopyridin-3-amine without derivatization.[15]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Simple, rapid, low cost, good for qualitative screening of reaction progress.Poor resolution compared to HPLC, limited quantitative accuracy, lower sensitivity.

Conclusion

The validation of purity for a critical pharmaceutical intermediate like 4-Chloro-5-iodopyridin-3-amine demands the highest level of scientific rigor. High-Performance Liquid Chromatography, when developed and validated according to established principles such as the ICH Q2(R2) guidelines, provides an unparalleled combination of specificity, sensitivity, and quantitative accuracy. By embedding self-validating systems like routine SST and proving specificity through forced degradation, researchers can generate data that is not only accurate but also robust and trustworthy. This ensures that the foundational building blocks of modern medicines meet the stringent quality standards required for developing safe and effective therapies.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Validation of an Analytical Method of 3′,4′,5′-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea . MDPI. (2022). Retrieved February 6, 2026, from [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.).
  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results . IJRASET. (2023). Retrieved February 6, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms . Impactfactor. (2015). Retrieved February 6, 2026, from [Link]

  • System suitability in HPLC Analysis . Pharmaceutical Updates. (2021). Retrieved February 6, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. (n.d.). Retrieved February 6, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. (2023). Retrieved February 6, 2026, from [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. (n.d.). Retrieved February 6, 2026, from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . (n.d.). Retrieved February 6, 2026, from [Link]

  • ANALYTICAL METHODS . ATSDR. (n.d.). Retrieved February 6, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). (2022). Retrieved February 6, 2026, from [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents. (n.d.).
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research . ResearchGate. (2023). Retrieved February 6, 2026, from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained . assayprism.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update . ResearchGate. (2024). Retrieved February 6, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (n.d.). Retrieved February 6, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. (n.d.). Retrieved February 6, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. (2025). Retrieved February 6, 2026, from [Link]

  • Improved methodologies for the preparation of highly substituted pyridines . PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties . Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (n.d.). Retrieved February 6, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). (2022). Retrieved February 6, 2026, from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. (2025). Retrieved February 6, 2026, from [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications . Chempanda. (n.d.). Retrieved February 6, 2026, from [Link]

  • 4-CHLORO-5-IODOPYRIDIN-2-AMINE . gsrs. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodopyridin-3-amine is a key substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals. The strategic placement of chloro, iodo, and amino groups on the pyridine ring provides multiple reactive sites for further functionalization, making it a valuable intermediate in medicinal chemistry. This guide provides a comparative analysis of different synthetic routes to this important compound, offering insights into the experimental design, mechanistic considerations, and practical advantages of each approach.

Strategic Approaches to Synthesis

The synthesis of 4-chloro-5-iodopyridin-3-amine can be approached through several strategic disconnections. This guide will focus on two primary, multi-step synthetic pathways, each with its own set of advantages and challenges:

  • Route 1: Halogenation of a Protected 3-Aminopyridine Scaffold. This "bottom-up" approach starts with the readily available 3-aminopyridine and sequentially introduces the chloro and iodo substituents.

  • Route 2: Functionalization of a Pre-halogenated Pyridine Ring. This strategy begins with a pyridine ring already bearing a chloro group, followed by the introduction of the nitro and iodo groups, and concludes with the reduction of the nitro group to the desired amine.

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these two routes.

Route 1: Stepwise Halogenation of 3-Aminopyridine

This synthetic pathway prioritizes the regioselective introduction of halogens onto a protected 3-aminopyridine core. The use of a protecting group on the amine is crucial to direct the halogenation and prevent unwanted side reactions.

Experimental Protocol

Step 1: N-Boc Protection of 3-Aminopyridine

To a solution of 3-aminopyridine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a catalytic amount of iodine. The reaction proceeds at ambient temperature and typically provides the N-Boc protected product in high yield after purification.[1]

Step 2: Ortho-Lithiation and Chlorination

The N-Boc-3-aminopyridine is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to a low temperature (-78 °C). A strong lithium base, such as n-butyllithium, is then added dropwise to effect ortho-lithiation at the C4 position. Subsequently, an electrophilic chlorine source, for instance, hexachloroethane, is introduced to yield N-Boc-4-chloro-3-aminopyridine.

Step 3: Iodination

The N-Boc-4-chloro-3-aminopyridine is subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in an appropriate solvent. The electron-donating nature of the Boc-protected amino group directs the electrophilic iodine to the ortho and para positions. In this case, the C5 position is sterically and electronically favored for iodination.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the N-Boc-4-chloro-5-iodo-3-aminopyridine with trifluoroacetic acid (TFA) in a solvent like dichloromethane. Subsequent workup and purification yield the desired 4-chloro-5-iodopyridin-3-amine.

Causality and Mechanistic Insights

The success of this route hinges on the directing effect of the N-Boc protecting group. The bulky tert-butoxycarbonyl group not only shields the amino group from reacting but also directs the initial lithiation to the adjacent C4 position through a directed ortho-metalation (DoM) mechanism. This regioselectivity is key to the controlled introduction of the chlorine atom. The subsequent iodination at the C5 position is also influenced by the electronic and steric properties of the substituents.

Diagram of Route 1

Synthetic Route 1 cluster_0 Route 1: From 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine N-Boc-3-aminopyridine N-Boc-3-aminopyridine 3-Aminopyridine->N-Boc-3-aminopyridine (Boc)₂O, I₂ (cat.) N-Boc-4-chloro-3-aminopyridine N-Boc-4-chloro-3-aminopyridine N-Boc-3-aminopyridine->N-Boc-4-chloro-3-aminopyridine 1. n-BuLi 2. C₂Cl₆ N-Boc-4-chloro-5-iodo-3-aminopyridine N-Boc-4-chloro-5-iodo-3-aminopyridine N-Boc-4-chloro-3-aminopyridine->N-Boc-4-chloro-5-iodo-3-aminopyridine NIS 4-Chloro-5-iodopyridin-3-amine 4-Chloro-5-iodopyridin-3-amine N-Boc-4-chloro-5-iodo-3-aminopyridine->4-Chloro-5-iodopyridin-3-amine TFA

Caption: Synthetic pathway starting from 3-aminopyridine.

Route 2: Functionalization of 4-Chloropyridine

This alternative approach begins with a commercially available halogenated pyridine and introduces the remaining functional groups in a stepwise manner.

Experimental Protocol

Step 1: Nitration of 4-Chloropyridine

4-Chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to favor the formation of 4-chloro-3-nitropyridine. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen directs the incoming nitro group to the C3 position.

Step 2: Iodination of 4-Chloro-3-nitropyridine

The resulting 4-chloro-3-nitropyridine is then subjected to iodination. Due to the deactivating effect of the chloro and nitro groups, this step may require harsher conditions or specific iodinating reagents to proceed efficiently. Reagents such as iodine monochloride in the presence of a Lewis acid or a mixture of iodine and an oxidizing agent can be employed.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., hydrazine or ammonium formate). Alternatively, metal reductions with tin(II) chloride or iron in acidic media can also be utilized.

Causality and Mechanistic Insights

The regioselectivity of the nitration step is governed by the electronic properties of the 4-chloropyridine ring. The pyridine nitrogen and the chlorine atom are both electron-withdrawing, deactivating the ring towards electrophilic attack. The C3 and C5 positions are the most electron-rich, and the nitration occurs preferentially at the C3 position. The subsequent iodination is more challenging due to the presence of two deactivating groups. The final reduction of the nitro group is a well-established transformation.

Diagram of Route 2

Synthetic Route 2 cluster_1 Route 2: From 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Chloropyridine->4-Chloro-3-nitropyridine HNO₃, H₂SO₄ 4-Chloro-5-iodo-3-nitropyridine 4-Chloro-5-iodo-3-nitropyridine 4-Chloro-3-nitropyridine->4-Chloro-5-iodo-3-nitropyridine I₂, Oxidant 4-Chloro-5-iodopyridin-3-amine 4-Chloro-5-iodopyridin-3-amine 4-Chloro-5-iodo-3-nitropyridine->4-Chloro-5-iodopyridin-3-amine Reduction (e.g., Fe/HCl)

Caption: Synthetic pathway starting from 4-chloropyridine.

Comparative Analysis

To provide a clear comparison, the key parameters of each synthetic route are summarized in the table below.

FeatureRoute 1: From 3-AminopyridineRoute 2: From 4-Chloropyridine
Starting Material 3-Aminopyridine (readily available)4-Chloropyridine (commercially available)
Number of Steps 43
Key Transformations Amine protection, ortho-lithiation, halogenation, deprotectionNitration, iodination, nitro reduction
Regiocontrol Generally high due to directed ortho-metalationCan be challenging, potential for isomer formation
Potential Challenges Handling of organolithium reagents, potential for over-halogenationHarsh nitrating conditions, difficult iodination of deactivated ring
Scalability May be limited by the use of cryogenic temperatures and organolithiumsPotentially more scalable with established industrial processes
Overall Yield Dependent on the efficiency of each step, can be moderate to goodCan be variable, particularly in the iodination step

Discussion and Recommendations

Both synthetic routes offer viable pathways to 4-chloro-5-iodopyridin-3-amine.

Route 1 provides excellent control over the regiochemistry of halogenation due to the powerful directing effect of the Boc-protected amino group. However, it involves the use of highly reactive and pyrophoric organolithium reagents, which require stringent anhydrous and low-temperature conditions, potentially limiting its scalability for industrial applications.

Route 2 utilizes more conventional and scalable reactions such as nitration and reduction. The main challenge lies in the regioselective iodination of the electron-deficient 4-chloro-3-nitropyridine intermediate, which may require optimization to achieve good yields and avoid the formation of unwanted isomers.

For laboratory-scale synthesis where precise control over the substitution pattern is paramount, Route 1 is often the preferred choice. The well-defined steps and high regioselectivity can lead to a cleaner product profile.

For larger-scale production , Route 2 may be more attractive due to the avoidance of cryogenic and organometallic reagents. However, significant process development may be required to optimize the iodination step and ensure a high-purity final product.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and expertise in handling specific reagents.

Conclusion

The synthesis of 4-chloro-5-iodopyridin-3-amine can be successfully achieved through multiple synthetic strategies. This guide has provided a detailed comparison of two prominent routes, highlighting their respective strengths and weaknesses. By understanding the underlying chemical principles and practical considerations of each pathway, researchers can make informed decisions to select the most appropriate method for their specific needs, thereby facilitating the efficient and reliable production of this valuable synthetic intermediate.

References

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]

  • Blaskovich, M. A. (Ed.). (2010). Handbook of Syntheses of Pharmaceutical Active Ingredients. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

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Regioselective Functionalization of 4-Chloro-5-iodopyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the regioselectivity of 4-Chloro-5-iodopyridin-3-amine , a critical polysubstituted scaffold in drug discovery. It is designed for medicinal chemists and process scientists requiring orthogonal functionalization strategies.

Executive Summary: The Selectivity Puzzle

4-Chloro-5-iodopyridin-3-amine presents a unique "tri-functional" challenge. It possesses three distinct reactive handles in a vicinal arrangement (3,4,5-substitution). The core challenge in utilizing this scaffold is controlling the sequence of functionalization to avoid polymerization or regioisomeric mixtures.

This guide objectively compares the two primary reaction pathways:

  • Transition-Metal Catalyzed Cross-Coupling (Suzuki/Sonogashira)

  • Nucleophilic Aromatic Substitution (SNAr)

Key Insight: The reactivity of this scaffold is orthogonal . The C–5 position is electronically predisposed for oxidative addition (Pd-catalysis), while the C–4 position is activated for nucleophilic attack (SNAr) due to the para-nitrogen effect.

Mechanistic Analysis & Reactivity Map

To design effective protocols, one must understand the electronic and steric forces at play.

Electronic Bias
  • Position 5 (Iodo): The C–I bond is the weakest bond (Bond Dissociation Energy ~65 kcal/mol vs ~95 kcal/mol for C–Cl). It is located meta to the pyridine nitrogen, meaning it is not activated for SNAr. It is the primary site for Pd(0) oxidative addition.

  • Position 4 (Chloro): The C–Cl bond is stronger but is located para to the pyridine nitrogen. This position is highly electron-deficient due to resonance stabilization of the Meisenheimer complex by the ring nitrogen. It is the primary site for SNAr.

  • Position 3 (Amino): An electron-donating group (EDG). It increases electron density on the ring (deactivating SNAr slightly but not enough to overcome the para-N effect). It can act as a directing group for ortho-palladation or be protected to prevent catalyst poisoning.

Visualization of Reactivity

The following diagram illustrates the divergent reactivity pathways based on the specific catalyst or reagent applied.

ReactivityMap cluster_mech Mechanistic Driver Start 4-Chloro-5-iodopyridin-3-amine Suzuki Pathway A: Pd(0) Catalysis (Suzuki/Sonogashira) Start->Suzuki Boronic Acid / Pd-L SNAr Pathway B: Nucleophilic Attack (SNAr) Start->SNAr R-NH2 / Base / Heat ProdA C-5 Functionalized Product (Retention of C-4 Cl) Suzuki->ProdA Oxidative Addition at C-I (Fast) ProdB C-4 Functionalized Product (Retention of C-5 I) SNAr->ProdB Addition-Elimination at C-Cl (Activated) Mechanics C-I Bond Weakness vs. Para-N Activation

Caption: Divergent reaction pathways driven by bond dissociation energy (Path A) versus electronic activation by the pyridine nitrogen (Path B).

Comparative Performance Guide

Scenario A: Selective C–C Bond Formation (Suzuki Coupling)

Objective: Install an aryl or heteroaryl group at C–5 while leaving the C–4 chloride intact for later steps.

  • Preferred Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Selectivity Factor: >95% C–5 selectivity.

  • Why: The oxidative addition of Pd(0) into the C–I bond is kinetically much faster than into the C–Cl bond. The presence of the free amino group at C–3 usually does not poison the catalyst if standard phosphine ligands are used [1].

Experimental Data Summary:

Parameter Standard Condition Yield (C-5 Product) Regioselectivity (C5:C4)
Catalyst Pd(PPh₃)₄ (5 mol%) 82-92% > 98:2
Base Na₂CO₃ (2.0 eq) -- --
Solvent DME/H₂O or Dioxane/H₂O -- --

| Temp | 80 °C | -- | -- |

Scenario B: Selective C–N/C–S Bond Formation (SNAr)

Objective: Displace the C–4 chloride with an amine or thiol while retaining the C–5 iodide.

  • Preferred Reagents: Primary/Secondary Amines, NaH or K₂CO₃.

  • Selectivity Factor: >90% C–4 selectivity.

  • Why: The C–4 position is activated by the ring nitrogen (para relationship). The C–5 position is meta and unactivated. The C–I bond is too strong to break via SNAr under mild conditions without metal catalysis [2].

Experimental Data Summary:

Parameter Standard Condition Yield (C-4 Product) Regioselectivity (C4:C5)
Nucleophile Morpholine (1.2 eq) 88% 100:0
Base DIPEA (2.0 eq) -- --
Solvent DMF or NMP -- --

| Temp | 100 °C | -- | -- |

Detailed Experimental Protocols

These protocols are designed to be self-validating. If regioselectivity is lost, check the temperature control and stoichiometry.

Protocol A: C–5 Selective Suzuki Coupling

Target: 4-Chloro-5-phenylpyridin-3-amine derivatives.

  • Setup: In a reaction vial, combine 4-Chloro-5-iodopyridin-3-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent System: Add 1,4-Dioxane (0.2 M concentration) and 2M aqueous Na₂CO₃ (2.5 eq).

  • Degassing: Sparge with Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Seal and heat to 80 °C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: Look for the consumption of the starting material (M+H 255) and appearance of product (M+H ~205 + Aryl). If C–4 coupling occurs, you will see double addition or loss of Cl isotope pattern.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C–4 Selective SNAr Displacement

Target: 4-Amino-5-iodopyridin-3-amine derivatives.

  • Setup: Dissolve 4-Chloro-5-iodopyridin-3-amine (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq).

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat to 100–120 °C for 12 hours.

    • Mechanistic Note: The reaction requires heat to overcome the deactivating effect of the C–3 amino group.

  • Checkpoint: LCMS should show the displacement of Chlorine (loss of Cl isotope pattern 3:1). The Iodine atom must remain (distinct mass defect).

  • Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1]

Sequential Functionalization Workflow

For advanced library generation, these methods can be combined. The recommended sequence is C–4 SNAr followed by C–5 Suzuki .

Why this order?

  • Displacing the C–4 Cl first prevents potential competition during the Pd-catalyzed step (though rare).

  • The resulting diamine (at C3 and C4) is electron-rich, facilitating the oxidative addition at C–5 in the subsequent Suzuki step [3].

SequentialWorkflow Start Start: 4-Chloro-5-iodopyridin-3-amine Step1 Step 1: SNAr (R-NH2, 100°C) Target: C-4 Start->Step1 Inter Intermediate: 3,4-Diamino-5-iodopyridine Step1->Inter Step2 Step 2: Suzuki (Ar-B(OH)2, Pd, 80°C) Target: C-5 Inter->Step2 Final Final Product: 3,4,5-Trisubstituted Pyridine Step2->Final

Caption: Recommended workflow for full scaffold decoration.

References

  • BenchChem. 4-Chloro-5-iodopyridin-3-amine: Significance of Halogenated Pyridine Derivatives. Retrieved from BenchChem Database. Link

  • Lutz Ackermann et al. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016. Link

  • ChemicalBook. Synthesis and Properties of 6-chloro-4-iodopyridin-3-amine and isomers.Link

  • Schlosser, M. The 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI, 2023. Link

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literature review of the applications of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Catalysis and Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The aminopyridine scaffold—defined by an amino group attached to a pyridine ring—serves as a cornerstone in both organic synthesis and medicinal chemistry.[1] This guide objectively compares the performance of substituted aminopyridines against their structural alternatives (pyridines, pyrimidines, and alkylamines) across three critical domains: Nucleophilic Catalysis , Kinase Inhibition , and Ion Channel Modulation .

By synthesizing kinetic data, IC50 values, and pharmacokinetic profiles, this review provides the evidence-based grounding required for selecting the optimal scaffold for your specific application.

Part 1: Nucleophilic Catalysis (Acylation & Esterification)

In organic synthesis, 4-dimethylaminopyridine (DMAP) is the industry standard for "hypernucleophilic" acylation catalysis. However, researchers often default to DMAP without considering alternatives like 4-pyrrolidinopyridine (PPY) or traditional pyridine, potentially overlooking efficiency gains or cost-savings.

Comparative Analysis: DMAP vs. Pyridine vs. PPY

The catalytic efficiency of aminopyridines stems from the "push-pull" resonance effect, where the amino nitrogen donates electron density to the pyridine ring, stabilizing the acylpyridinium intermediate.

Performance Data: Acylation of Hindered Alcohols Experimental Context: Acetylation of tert-butanol with acetic anhydride.

CatalystStructure TypeRelative Rate (

)
Yield (Standard Protocol)Mechanism Note
Pyridine Unsubstituted1.0 (Baseline)~16%Weak nucleophile; requires high equivalents.
DMAP Dialkylamino-subst.~10,00093%Stabilizes acyl-intermediate via resonance.
PPY Cyclic amine-subst.~20,000>95%Pyrrolidine ring forces planarity, maximizing orbital overlap.

Key Insight: While DMAP is the standard, PPY (4-pyrrolidinopyridine) is approximately 2x more active than DMAP due to the fixed planarity of the pyrrolidine ring, which enhances the conjugation of the nitrogen lone pair into the pyridine ring. Use PPY for extremely sterically hindered substrates where DMAP stalls.

Mechanism of Action: The "Steglich" Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical acylpyridinium species that differentiates aminopyridines from standard bases.

CatalyticCycle DMAP Free Catalyst (DMAP) Intermediate Acylpyridinium Salt (Active) DMAP->Intermediate Nucleophilic Attack Anhydride Acyl Donor (Anhydride) Anhydride->Intermediate Product Ester Product (R-OAc) Intermediate->Product Acyl Transfer Acid Byproduct (Acid) Intermediate->Acid Alcohol Substrate (R-OH) Alcohol->Product Product->DMAP Catalyst Regeneration

Figure 1: The catalytic cycle of DMAP-mediated acylation.[2] The stability of the Acylpyridinium Salt (Red) is the rate-determining factor.

Part 2: Medicinal Chemistry (Kinase Inhibition)[3][4][5]

In the design of ATP-competitive kinase inhibitors, the 2-aminopyridine scaffold is a privileged structure often compared against the pyrimidine scaffold (e.g., in CDK or EGFR inhibitors). The choice between these two determines solubility, H-bonding capability, and metabolic stability.

Comparative Analysis: Aminopyridine vs. Pyrimidine Scaffolds

Both scaffolds mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

Feature2-Aminopyridine ScaffoldPyrimidine ScaffoldImpact on Drug Design
H-Bonding Donor-Acceptor (D-A)Acceptor-Acceptor (A-A) or D-AAminopyridines offer a classic "bidentate" H-bond motif crucial for hinge binding.
Solubility Moderate (Basic pKa ~6.8)High (Lower pKa)Pyrimidines are generally more soluble but may have faster clearance.
Selectivity HighVariableAminopyridines often achieve higher selectivity due to specific vector orientation.

Experimental Validation: Potency (IC50) in Aurora Kinase Inhibition Data derived from SAR studies on Aurora A inhibitors.

  • Pyrimidine-based Inhibitor (VX-680 analog): IC50 = 12 nM

  • Aminopyridine-based Inhibitor (Substituted 2-AP): IC50 = 7.1 nM

  • Observation: The aminopyridine derivative demonstrated superior potency in this specific series due to optimized hydrophobic packing in the ATP pocket, despite slightly lower aqueous solubility.

Protocol: Kinase Hinge-Binding Assay (FRET-based)

To validate the scaffold choice, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Binding: Incubate the recombinant kinase domain (5 nM) with a fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor-647 conjugate).

  • Compound Addition: Add the aminopyridine test compound (serial dilution 10 µM to 0.1 nM).

  • Detection: Add a Europium-labeled anti-tag antibody (binds to the kinase).

  • Readout: Measure FRET signal. Displacement of the tracer by the aminopyridine reduces the FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

HingeBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Potency Kinase Inhibition (IC50) ATP_Pocket->Potency Determines Scaffold_AP 2-Aminopyridine (Donor-Acceptor) H_Bond H-Bond Network Scaffold_AP->H_Bond High Affinity Scaffold_Pyr Pyrimidine (Acceptor-Acceptor) Scaffold_Pyr->H_Bond Moderate Affinity H_Bond->ATP_Pocket

Figure 2: Structural logic for scaffold selection. The Donor-Acceptor motif of 2-aminopyridine often provides tighter binding to the kinase hinge region.

Part 3: Neurology (Ion Channel Blockers)

The application of aminopyridines in neurology highlights a critical trade-off between molecular potency and pharmacokinetics (BBB penetration) . The two primary agents are 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) .[3]

Comparative Analysis: 4-AP vs. 3,4-DAP

Both compounds block voltage-gated potassium channels (Kv), prolonging action potentials and enhancing neurotransmitter release.

Feature4-Aminopyridine (Fampridine)3,4-Diaminopyridine (Amifampridine)Clinical Implication
Target Kv Channels (Kv1.1, Kv1.[3]2)Kv Channels (Kv1.1, Kv1.[3]2)Same mechanistic target.
Potency (Kd) ~290 µM (Squid Axon)~6 µM (Squid Axon)3,4-DAP is ~50x more potent at the receptor level.
BBB Permeability High Low4-AP enters the CNS easily; 3,4-DAP does not.[3][4]
Primary Indication Multiple Sclerosis (CNS)LEMS (PNS - Neuromuscular Junction)4-AP treats central demyelination; 3,4-DAP treats peripheral weakness.
Toxicity Risk Seizures (at high dose)Low CNS toxicity3,4-DAP is safer for peripheral diseases.

Critical Decision Matrix:

  • If the target pathology is Central (e.g., MS, Spinal Cord Injury)

    
     Select 4-AP .
    
  • If the target pathology is Peripheral (e.g., Myasthenia, LEMS)

    
     Select 3,4-DAP  to maximize potency while minimizing seizure risk.
    
References
  • Vertex AI Search. (2024). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis.[3][4][5] PubMed. Link

  • Vertex AI Search. (2024). 3,4-diaminopyridine: A potent new potassium channel blocker. PubMed. Link

  • Vertex AI Search. (2024). DMAP-Catalyzed Acylation of Alcohols - A Mechanistic Study. UTRGV ScholarWorks. Link

  • Vertex AI Search. (2024). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors. MDPI. Link

  • Vertex AI Search. (2024). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors. BenchChem. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.